O-Methylhydroxylamine
Description
Historical Context and Evolution of its Conceptual Understanding
The conceptual roots of O-methylhydroxylamine chemistry are linked to the broader study of oximes and their derivatives. The classical method for producing O-alkyl oximes, which are the products of the reaction between O-alkylhydroxylamines and carbonyl compounds, involved reacting an existing oxime with an organohalide like methyl iodide in the presence of a base. google.com For instance, research published as early as 1901 by Dunstan and Goulding described the O-methylation of acetone (B3395972) oxime using methyl iodide and sodium methoxide (B1231860). google.com This established a foundational understanding of the O-alkylation of oximes, a transformation central to the utility of this compound.
The evolution from these early methods to the direct use of this compound as a reagent marked a significant conceptual shift. Instead of forming an oxime and then alkylating it, chemists began to appreciate the efficiency of directly condensing this compound with aldehydes and ketones to form O-methyl oximes. sigmaaldrich.comrsc.org This approach avoids the need to handle potentially unstable oximes and offers a more direct route to the desired products. Over time, the understanding of this compound has matured from its role as a simple reagent for carbonyl derivatization to a sophisticated building block in complex molecular construction. pubcompare.aimdpi.com Research has delved into its reactivity in more advanced transformations, including conjugate additions to α,β-unsaturated systems and stereoselective cycloaddition reactions, showcasing its versatility. mdpi.comnih.gov This evolution reflects a deeper comprehension of its reactivity, enabling its application in increasingly complex and stereocontrolled synthetic strategies. mdpi.comnih.gov
Significance in Modern Synthetic Chemistry and Interdisciplinary Sciences
The importance of this compound in contemporary science stems from its reliability and versatility as a chemical tool. pubcompare.ai Its primary function in synthetic organic chemistry is the conversion of carbonyl compounds (aldehydes and ketones) into stable O-methyl oximes. solubilityofthings.comsigmaaldrich.com This reaction is not only a robust method for protecting carbonyl groups but also serves as a critical step in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemicalbook.com The resulting O-methyl oxime functionality is a key structural motif in many bioactive molecules and a versatile intermediate for further chemical transformations. rsc.orgrsc.orgacs.org For example, O-methyl oximes can act as directing groups in transition metal-catalyzed C-H activation reactions, enabling the regioselective functionalization of aromatic rings. rsc.org
The significance of this compound extends well beyond traditional organic synthesis into various interdisciplinary fields:
Medicinal Chemistry and Chemical Biology : In medicinal chemistry, this compound (often referred to as methoxyamine in this context) is investigated for its potential as an adjuvant in cancer therapy. nih.govspectrumchemical.compharmacompass.com It acts as an inhibitor of the base excision repair (BER) pathway by binding to apurinic/apyrimidinic (AP) sites in DNA, which can enhance the efficacy of DNA-damaging anticancer agents. nih.govchemicalbook.compharmacompass.com In chemical biology, its reactivity is harnessed for bioconjugation. nih.gov The reaction of this compound with a carbonyl group, known as oxime ligation, is a form of "click chemistry" that allows for the stable linking of molecules under physiological conditions. rsc.orgrsc.org This has been used to attach fluorophores or other probes to biomolecules to study biological processes. nih.gov
Materials Science : The principles of oxime ligation are being applied in materials science to create dynamic and functional polymers. rsc.org The reversible nature of the oxime bond under certain conditions allows for the development of self-healing materials, hydrogels with tunable properties, and functionalized polymer surfaces. rsc.org The high efficiency and benign nature of the oxime-forming reaction make it an attractive tool for step-growth polymerization and post-polymerization functionalization. rsc.org
Analytical Chemistry : this compound hydrochloride is widely used as a derivatization reagent in metabolomics, particularly for the analysis of carbonyl-containing metabolites by gas chromatography-mass spectrometry (GC-MS). dbkgroup.org The reaction with ketones and aldehydes converts these often non-volatile compounds into more stable and volatile O-methyl oximes, improving their chromatographic behavior and enabling sensitive detection. dbkgroup.org
| Field | Application | Description | Reference |
|---|---|---|---|
| Synthetic Chemistry | Oxime Formation | Reacts with aldehydes and ketones to form stable O-methyl oximes, which are important intermediates in drug and agrochemical synthesis. | cymitquimica.comsolubilityofthings.comrsc.org |
| Medicinal Chemistry | BER Inhibition | Inhibits the Base Excision Repair (BER) DNA repair pathway, potentially enhancing the activity of alkylating anti-tumor agents. | nih.govchemicalbook.compharmacompass.com |
| Chemical Biology | Bioconjugation (Click Chemistry) | Used in oxime ligation to link molecules to proteins, glycans, and other biomolecules for study. | nih.govrsc.orgrsc.org |
| Materials Science | Polymer Synthesis | Employed to create dynamic covalent polymers, self-healing materials, and functional hydrogels via oxime linkages. | rsc.org |
| Analytical Chemistry | Derivatization Agent | Used in metabolomics to convert carbonyl compounds into volatile derivatives for GC-MS analysis. | dbkgroup.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-methylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO/c1-3-2/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPKIPWJBDOURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
593-56-6 (hydrochloride) | |
| Record name | O-Methylhydroxylamine | |
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DSSTOX Substance ID |
DTXSID8043862 | |
| Record name | Methoxyamine | |
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Molecular Weight |
47.057 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Hawley] | |
| Record name | Methoxyamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
49-50 °C @ 760 MM HG | |
| Record name | O-METHYLHYDROXYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER | |
| Record name | O-METHYLHYDROXYLAMINE | |
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Vapor Pressure |
291.0 [mmHg] | |
| Record name | Methoxyamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6414 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
MOBILE LIQUID | |
CAS No. |
67-62-9 | |
| Record name | O-Methylhydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O-Methylhydroxylamine | |
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| Record name | Methoxyamine | |
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| Record name | Methoxyamine | |
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| Record name | O-methylhydroxylamine | |
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| Record name | METHOXYAMINE | |
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| Record name | O-METHYLHYDROXYLAMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies for O Methylhydroxylamine and Its Derivatives
Diverse Synthetic Routes to O-Methylhydroxylamine
The synthesis of this compound can be achieved through several distinct pathways, primarily categorized into alkylation and reductive methods. Each approach offers unique advantages and is selected based on factors such as starting material availability, desired purity, and scalability.
Hydroxylamine (B1172632) Alkylation Approaches
A prevalent method for synthesizing this compound involves the direct O-alkylation of a hydroxylamine derivative. wikipedia.org To circumvent the preferential N-alkylation of hydroxylamine, the nitrogen atom is often protected or the reaction is performed on a substrate where the oxygen is more nucleophilic.
One common strategy employs the methylation of an oxime, such as acetone (B3395972) oxime, followed by hydrolysis. wikipedia.org The process begins with the formation of the oxime from a ketone or aldehyde, which is then methylated on the oxygen atom. Subsequent hydrolysis of the resulting O-methyl oxime yields this compound. wikipedia.org A patented method describes the synthesis starting from hydroxylamine sulfate (B86663), acetone, and cyclohexane (B81311) to produce acetone oxime, which is then treated with methyl chloride to form acetone oxime methyl ether. This intermediate is subsequently hydrolyzed with hydrochloric acid to yield this compound hydrochloride. google.com
Another approach involves the alkylation of hydroxylamine-O-sulfonic acid with an alcohol, such as methanol (B129727). arabjchem.orgarabjchem.org This method provides a direct route to O-substituted hydroxylamines.
To achieve regioselective O-alkylation, N-protected hydroxylamine derivatives are often used. For instance, N-hydroxyurethane can be O-benzylated and then deprotected to yield O-benzyl hydroxylamine derivatives. arabjchem.orgarabjchem.org Similarly, N-Boc-N-methylhydroxylamine can be synthesized by treating N-methyl hydroxylamine hydrochloride with di-tert-butyl dicarbonate. rsc.org
Reductive Methods
Reductive methods provide an alternative pathway to this compound, often starting from nitro compounds. The controlled reduction of nitromethane (B149229) is a notable example. N-methylhydroxylamine hydrochloride can be prepared by the reduction of nitromethane using zinc dust and ammonium (B1175870) chloride. orgsyn.org
An industrial-scale electrochemical synthesis of N-methylhydroxylamine hydrochloride from nitromethane has been developed. cip.com.cn This process utilizes a copper cathode and a graphite (B72142) anode in a hydrochloric acid medium, achieving high purity and good yields. The reaction selectivity is reported to be as high as 99%. cip.com.cn
Synthesis of this compound Hydrochloride
Optimized Reaction Conditions and Process Improvements
Research into the synthesis of methoxyamine hydrochloride has identified several key parameters for optimization. One study focused on the methylation of butanone oxime with dimethyl sulfate, followed by hydrolysis. chemicalbook.com The optimal conditions involved carrying out the methylation in a mixed solvent system of water and poly(ethylene glycol) 500 (PEG 500) at a controlled temperature of 15-20°C. chemicalbook.com The subsequent hydrolysis was performed as a distillation hydrolysis with 20% diluted hydrochloric acid, leading to a total yield of up to 82%. chemicalbook.com
Another patented method highlights the importance of the alkylating agent and reaction temperature. google.com It was found that methyl chloride provided better selectivity and higher yields compared to dimethyl sulfate. google.com The optimal reaction temperature was determined to be 20-30°C for efficient reaction and minimal raw material consumption. google.com
Role of Solvents and Reagents in Synthetic Efficiency
The choice of solvents and reagents plays a critical role in the synthetic efficiency of this compound hydrochloride. In the synthesis starting from acetone oxime sodium salt, methyl pyrrolidone was identified as a superior solvent for the methylation step. google.com For the subsequent acidolysis of acetone oxime methyl ether, n-hexane was chosen as the preferred solvent due to its lower system temperature requirements. google.com The amount of solvent was also optimized, with 3.5 times the mass of acetone oxime methyl ether being the optimal condition to ensure a high reaction yield without overburdening the rectification process. google.com
In a different synthetic approach, ethyl acetate (B1210297) is used as the solvent for the initial oximation reaction between hydroxylamine hydrochloride and an aldehyde or ketone. google.com The subsequent methylation with dimethyl sulfate is carried out in the presence of sodium hydroxide (B78521) solution, and a halohydrocarbon solvent is used for extraction. google.com
The selection of the base is also crucial. A process for preparing N,O-dialkylhydroxylamines utilizes a basic compound, with a pH range of 11-14 being preferable, and 12-14 being more preferable for the carbamoylation or dialkylation step. google.com
| Parameter | Optimized Condition | Reference |
| Methylation Reagent | Methyl chloride (higher selectivity and yield than dimethyl sulfate) | google.com |
| Reaction Temperature | 20-30°C for methylation | google.com |
| Solvent for Methylation | Methyl pyrrolidone | google.com |
| Solvent for Hydrolysis | n-Hexane | google.com |
| Solvent Ratio | 3.5 times the mass of acetone oxime methyl ether | google.com |
Formation of O-Substituted Hydroxylamine Derivatives
The synthetic methodologies for this compound can be extended to produce a wide array of O-substituted hydroxylamine derivatives. These derivatives are valuable intermediates in organic and medicinal chemistry. researchgate.net
A general method for synthesizing O-substituted hydroxylamines involves exploiting the nucleophilic character of the oxygen and nitrogen atoms in the hydroxylamine motif towards an electrophile. arabjchem.org To ensure substitution occurs at the oxygen atom, the amine function is typically blocked. arabjchem.org For example, a one-pot preparation of O-(halo-substituted benzyl) hydroxylamine derivatives involves the O-benzylation of N-hydroxyurethane, followed by basic N-deprotection. arabjchem.orgarabjchem.org This method offers good chemo- and regio-selectivity. arabjchem.orgarabjchem.org
The reaction of hydroxylamine-O-sulfonic acid with alcohols is another strategy for preparing O-substituted hydroxylamines. arabjchem.org Furthermore, N,O-disubstituted hydroxylamines can be synthesized through the reduction of oxime ethers, though this requires careful control to prevent cleavage of the N-O bond. mdpi.com
Synthesis of Oxime Ethers via Carbonyl Condensation
The synthesis of oxime ethers through the condensation of a carbonyl compound with an O-substituted hydroxylamine, such as this compound, is a fundamental and widely utilized transformation in organic chemistry. dergipark.org.tracs.org This reaction typically involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the final oxime ether product. researchgate.net The reaction is commonly carried out in slightly acidic or basic conditions, often using an alcoholic or aqueous solvent. dergipark.org.trresearchgate.net For instance, the reaction of a ketone with this compound hydrochloride in the presence of a base leads to the corresponding O-methyl oxime ether. rsc.org
Stereoselective Synthesis of Oxime Ethers
The condensation of carbonyl compounds with this compound can result in the formation of (E) and (Z) stereoisomers, and achieving stereoselectivity is a significant objective in synthetic design. The ratio of these isomers is highly dependent on the reaction conditions. For example, the synthesis of O-substituted oximes of quinuclidin-3-one (B120416) using this compound hydrochloride in a solvent-based system typically yields a mixture of (E) and (Z) products. dergipark.org.trresearchgate.net
However, specific protocols have been developed to favor the formation of a single isomer. In the synthesis of 2,3-dihydro-3-(1,2,4-triazolyl)-4H-1-benzopyran-4-one oximes, the (Z)-oxime can be selectively prepared by reacting the corresponding ketone with hydroxylamine hydrochloride. Subsequent O-alkylation preserves the stereochemistry to yield the (Z)-oxime ether. Conversely, the (E)-oxime ether can be obtained through a different pathway involving the reaction of a (Z)-3-bromo-oxime with 1,2,4-triazole, which proceeds to the (E)-oxime, followed by O-alkylation. rsc.org The reaction of 2,3-dihydro-3-(1,2,4-triazolyl)-4H-1-benzopyran-4-ones with O-(arylmethyl)hydroxylamine hydrochloride can also directly yield (Z)-oxime ethers. rsc.org These methods highlight how the strategic selection of reactants and reaction pathways can effectively control the stereochemical outcome.
Mechanochemical and Microwave-Assisted Protocols
To enhance reaction efficiency, reduce reaction times, and improve stereoselectivity, mechanochemical and microwave-assisted methods have been employed for oxime ether synthesis. dergipark.org.tr These techniques offer greener alternatives to traditional solvent-based methods.
Mechanochemical synthesis, such as ball milling or grinding, can significantly influence both the rate and stereoselectivity of the reaction. For the synthesis of O-methyl quinuclidin-3-one oxime hydrochloride, dry grinding of quinuclidin-3-one with this compound hydrochloride resulted in a 56:44 mixture of (E/Z) isomers after 60 minutes. dergipark.org.trresearchgate.net However, liquid-assisted grinding (LAG) with ethanol (B145695) or hexane (B92381) not only reduced the reaction time but also led to a completely stereoselective formation of the (E) isomer. researchgate.net
Microwave-assisted synthesis has also proven to be a rapid and stereospecific method for preparing pure (E) oximes from quinuclidin-3-one and O-substituted hydroxylamine hydrochlorides. dergipark.org.tr In another application, microwave irradiation at high temperatures (240 °C) was used to facilitate the 6π-electrocyclization of N-Boc-3-indolyl alkenyl oxime O-methyl ethers to produce α-carbolines, demonstrating the utility of microwave energy in complex, multi-step syntheses involving oxime ether intermediates. researchgate.net
| Method | Conditions | Time | E/Z Ratio | Conversion |
|---|---|---|---|---|
| Dry Grinding | Quinuclidin-3-one + MeONH₂·HCl | 60 min | 56:44 | Complete |
| Liquid-Assisted Grinding (LAG) | Quinuclidin-3-one + MeONH₂·HCl with Ethanol/Hexane | Shorter | 100:0 (E) | Complete |
| Microwave Synthesis | Quinuclidin-3-one + MeONH₂·HCl | 1 min | 100:0 (E) | 100% |
Substrate Scope and Functional Group Tolerance
The synthesis of oxime ethers via carbonyl condensation generally exhibits a broad substrate scope and good functional group tolerance. The reaction is compatible with a variety of functional groups, including aryl halides, nitro groups, esters, and ethers. dergipark.org.tr For example, in the palladium-catalyzed synthesis of allylic oximes, functional groups such as methyl esters, aryl halides, nitriles, and trifluoromethyl groups are well-tolerated. dergipark.org.tr Similarly, base-promoted cycloaddition reactions of alkynyl oxime ethers demonstrate compatibility with both electron-donating (e.g., -Me, -t-Bu, -MeO) and electron-withdrawing (e.g., -F, -Cl, -Br, -CF3) substituents on aryl rings, as well as heteroaryl and aliphatic moieties. googleapis.com This tolerance allows for the synthesis of structurally diverse oxime ethers that can serve as versatile intermediates in further synthetic transformations.
Direct Amination Strategies Utilizing this compound
This compound can also function as an electrophilic aminating agent, enabling the direct introduction of an amino group (or a precursor) onto various nucleophilic substrates. This approach is valuable for the synthesis of primary amines and their derivatives.
Electrophilic Amination of Organometallic Reagents
This compound is a convenient reagent for the electrophilic amination of organometallic compounds such as organolithium and Grignard reagents. dergipark.org.tr The reaction involves the nucleophilic attack of the organometallic reagent on the nitrogen atom of this compound, with the methoxy (B1213986) group acting as a leaving group. A reinvestigation of the amination of phenyllithium (B1222949) and phenylmagnesium bromide with this compound revealed that reaction parameters such as solvent, temperature, and stoichiometry significantly affect the yield of aniline. dergipark.org.tr Optimal conditions for the amination of an organolithium reagent were found to be the addition of an ethereal solution of this compound to the organolithium solution (in a 1:3 mole ratio) at -15 °C. dergipark.org.tr
The scope of this amination can be extended to organozinc reagents. While direct amination of organozincs with this compound was previously reported as unsuccessful, recent studies have shown that the reaction can proceed in the presence of a copper cyanide (CuCN) catalyst. rsc.org This method provides a one-flask protocol for the amination of aryl, functionalized aryl, alkyl, and benzyl (B1604629) zinc reagents. rsc.org Given that organozinc reagents can be readily prepared via transmetallation from organolithiums or Grignard reagents, this copper-catalyzed method expands the utility of this compound for the electrophilic amination of a wider range of organometallic precursors. rsc.orgtandfonline.com
| Organometallic Reagent | Key Conditions | Product | Notes |
|---|---|---|---|
| Phenyllithium (PhLi) | Ether, -15 °C, 3:1 PhLi/MeONH₂ ratio | Aniline | Yields are sensitive to stoichiometry and temperature. |
| Phenylmagnesium Bromide (PhMgBr) | Ether, -15 °C | Aniline | A convenient method for amination of Grignard reagents. |
| Diorganozincs (R₂Zn) | THF, CuCN catalyst | Primary Amine (RNH₂) | Extends amination to organozinc reagents. |
| Triorganozincates (R₃ZnLi) | THF, CuCN catalyst | Primary Amine (RNH₂) | Applicable to zincates formed from organolithiums. |
Amination of Nitroarenes
A significant application of this compound is the direct amination of electron-deficient aromatic compounds, particularly nitroarenes. researchgate.netrsc.orgrsc.org This reaction, a form of vicarious nucleophilic substitution (VNS) of hydrogen, allows for the synthesis of nitroaniline derivatives. dergipark.org.tr The process involves reacting a nitroarene with this compound in the presence of a strong base, such as potassium tert-butoxide, and a copper catalyst, typically cuprous chloride. googleapis.comrsc.org
The amination occurs preferentially at the positions ortho or para to the nitro group. researchgate.netrsc.org In certain cases, especially with 3-substituted nitrobenzenes bearing a substituent with a lone pair of electrons, amination can occur selectively at the sterically hindered 2-position. researchgate.netrsc.org The use of a copper catalyst has been shown to significantly increase the yield of the resulting nitroaniline derivative. googleapis.com This method provides a more direct and industrially advantageous route to these important intermediates compared to classical methods that may require multiple steps and harsh conditions. googleapis.com
Preparation of N,O-Disubstituted Hydroxylamines
The synthesis of N,O-disubstituted hydroxylamines, a class of compounds that includes derivatives of this compound, is a significant focus in synthetic chemistry due to their presence in bioactive molecules and their utility as synthetic intermediates. researchgate.netmdpi.com The development of reliable and efficient methods for their preparation is crucial, with recent progress centered on catalytic reductions, conjugate additions, and direct bond-forming strategies. researchgate.netnih.govresearchgate.net
Catalytic Reduction of Oxime Ethers
The catalytic reduction of oxime ethers represents a highly atom- and step-economical route to N,O-disubstituted hydroxylamines. mdpi.com A primary challenge in this transformation is the selective reduction of the C=N double bond without causing reductive cleavage of the weak N-O bond, which would undesirably yield primary amines. nih.gov Historically, this reduction was performed with stoichiometric reductants like borohydrides or organotin hydrides. mdpi.comresearchgate.net However, modern advancements have introduced sophisticated catalytic systems that offer greater control and efficiency.
Pioneering work by Vavon in the 1920s first demonstrated the catalytic reduction of oxime ethers. researchgate.net More recently, significant progress has been made using both precious metal and earth-abundant metal catalysts. For instance, iridium-based catalysts have been employed for the enantioselective hydrogenation of oximes, yielding chiral hydroxylamines with high enantiomeric excess (e.e.). incatt.nl In 2022, a major breakthrough was reported by Zhang and colleagues involving an earth-abundant nickel catalyst. mdpi.com This system, operating under hydrogen pressure, facilitates the asymmetric reduction of a wide array of ketoxime ethers to their corresponding N,O-disubstituted hydroxylamines with outstanding yields and enantioselectivity. mdpi.comincatt.nl The method tolerates various functional groups, including aryl halides and esters, making it broadly applicable. mdpi.com
Organocatalytic methods have also been developed. The use of the frustrated Lewis pair B(C₆F₅)₃ as a catalyst for the hydrogenation of O-substituted oxime ethers provides a metal-free alternative for accessing these compounds as racemates. nih.gov
| Catalyst System | Substrate Type | Key Features | Yield | Enantiomeric Excess (e.e.) | Reference |
| Nickel-Bisphosphine Complex | Ketoxime Ethers | Earth-abundant metal; broad functional group tolerance (halides, esters) | Up to 99% | Up to 99% | mdpi.com |
| Iridium-(S)-Ir1 Complex | E/Z Oximes | Enantioselective hydrogenation | Up to 92% | Up to 95% | mdpi.comincatt.nl |
| B(C₆F₅)₃ | Oxime Ethers | Metal-free organocatalysis; produces racemic mixtures | Not specified | N/A | nih.gov |
| Platinum(IV) oxide (PtO₂) | Oximes | Requires strong Brønsted acid co-catalyst; historical method | Not specified | N/A | nih.gov |
Conjugate Addition Reactions
Conjugate addition of O-alkylhydroxylamines to α,β-unsaturated carbonyl compounds is a powerful strategy for synthesizing N,O-disubstituted hydroxylamines, particularly for creating chiral centers. The Shibasaki group developed a notable method using a rare earth alkali metal BINOLate (REMB) framework as a catalyst. nih.gov
This asymmetric reaction involves the addition of O-alkylhydroxylamines, such as this compound or O-benzylhydroxylamine, to various Michael acceptors like α,β-unsaturated enones and N-acylpyrroles. nih.gov By employing a yttrium-based catalyst (YLB), excellent yields and enantioselectivities were achieved for the addition to enones bearing furan, thiophene, and aryl halide moieties. For N-acylpyrrole substrates, a dysprosium-based catalyst (DyLB) was found to provide slightly better results. nih.gov This methodology demonstrates high functional group tolerance and provides a reliable route to highly enantioenriched N,O-disubstituted hydroxylamines. nih.gov
In a related approach, Lin and He reported a palladium-catalyzed hydroaminoxylation of conjugated dienes. nih.gov This process uses oxime nucleophiles to generate allylic oximes asymmetrically, which are then reduced in situ to the target allylic N,O-disubstituted hydroxylamines. The reaction proceeds with good yields and excellent enantiomeric ratios, tolerating functional groups like esters, nitriles, and aryl halides. mdpi.com
| Catalytic System | Nucleophile | Acceptor/Substrate | Key Features | Yield | Enantiomeric Ratio/e.e. | Reference |
| Yttrium-based REMB (YLB) | O-Alkylhydroxylamines | α,β-Unsaturated Enones | Asymmetric conjugate addition; tolerates heterocycles and halides | Up to 97% | Up to 96:4 | nih.gov |
| Dysprosium-based REMB (DyLB) | This compound | α,β-Unsaturated N-Acylpyrroles | Optimized for N-acylpyrrole substrates | Up to 97% | 86:14 | nih.gov |
| Palladium/Chiral Ligand | Oxime Nucleophiles | Conjugated Dienes | Asymmetric hydroaminoxylation followed by reduction | 68–74% | Up to 96:4 | mdpi.comnih.gov |
Direct N-O Bond Formation Strategies
The direct formation of the N-O bond offers a convergent and highly flexible approach to trisubstituted hydroxylamines. Traditional methods, such as the O-alkylation of N,N-disubstituted hydroxylamines, are often inefficient and limited in scope. nih.gov Recent research has focused on the reaction between nitrogen nucleophiles and electrophilic oxygen sources.
A significant advancement in this area was reported by Crich and coworkers, who developed a method for reacting magnesium amides (derived from secondary amines) with electrophilic oxygen sources. organic-chemistry.orgorganic-chemistry.org One strategy involves the use of tert-butyl peresters as the electrophile. The reaction between a magnesium amide and an ortho,ortho-disubstituted perester, such as tert-butyl 2,6-dimethyl perbenzoate, proceeds rapidly at low temperatures to furnish O-tert-butyl-N,N-disubstituted hydroxylamines. organic-chemistry.orgacs.org This method exhibits broad functional group tolerance and is scalable. organic-chemistry.org The steric bulk on the perester is crucial for preventing undesired side reactions with less hindered amines. researchgate.netacs.org
Another variation of this strategy employs 2-methyl-2-tetrahydropyranyl (MTHP) alkyl peroxides as the electrophilic partner for magnesium amides. This reaction also proceeds in high yield and is compatible with a wide range of substrates, providing access to N,N,O-trisubstituted hydroxylamines. nih.govorganic-chemistry.org These direct N-O bond formation strategies represent a powerful and modern tool for the synthesis of complex hydroxylamine derivatives. researchgate.net
| Nitrogen Nucleophile | Oxygen Electrophile | Solvent/Temp | Key Features | Reference |
| Magnesium Amides | tert-Butyl 2,6-dimethyl perbenzoate | THF / 0 °C | Broad functional group tolerance; scalable; requires sterically hindered perester for less hindered amines | organic-chemistry.orgacs.org |
| Magnesium Amides | 2-Methyl-2-tetrahydropyranyl (MTHP) alkyl peroxides | THF / 0 °C | General method for N,N,O-trisubstituted hydroxylamines; good yields | nih.govorganic-chemistry.org |
Solid-Phase Synthesis Techniques for Hydroxylamine Derivatives
Solid-phase synthesis, a cornerstone of modern peptide and medicinal chemistry, has been adapted for the preparation and modification of hydroxylamine derivatives. nih.gov This technique allows for the efficient construction of complex molecules on a solid support, simplifying purification and enabling combinatorial approaches. rsc.org
This compound hydrochloride is a key reagent in solid-phase peptide synthesis (SPPS), particularly for chemoselective ligation reactions. rsc.org For example, it is used in the conversion of a thiazolidine (B150603) (Thz) moiety, which serves as a protected cysteine precursor, back into a cysteine residue. This unmasking step is critical for subsequent native chemical ligation (NCL) reactions, as demonstrated in the total chemical synthesis of proteins like α-Synuclein. mpg.de The reaction is typically performed on the resin-bound peptide at pH 4. mpg.de
Another application involves the synthesis of C-terminally modified peptides. Aryl hydrazine (B178648) linkers have been developed for solid-phase synthesis that, after peptide assembly, can be cleaved under specific conditions to yield peptide hydrazides. These intermediates can then be further functionalized. While not a direct synthesis of a hydroxylamine derivative on the resin, related chemistries are employed. For instance, specialized linkers and cleavage strategies allow for the generation of peptide thioesters, which are essential for NCL, a process where hydroxylamine-derived auxiliaries can also play a role. nih.gov Furthermore, resins functionalized with this compound moieties, such as 4-(this compound)phenoxymethyl-copoly(styrene-divinylbenzene) resin, have been designed for the synthesis of hydroxamic acid derivatives, showcasing the direct integration of the hydroxylamine functional group into solid-phase methodologies. google.com
Reactivity and Reaction Mechanisms Involving O Methylhydroxylamine
Nucleophilic Addition Reactions
O-Methylhydroxylamine engages in nucleophilic addition reactions with various electrophilic centers. A well-documented example is its reaction with the nitroprusside ion, which has been the subject of detailed kinetic and mechanistic investigation.
The reaction between aqueous solutions of the nitroprusside ion, [Fe(CN)₅NO]²⁻, and this compound (NH₂OCH₃) has been studied using UV/Vis spectroscopy, mass spectrometry, and isotopic labeling. researchgate.netconicet.gov.arconicet.gov.ar The primary products of this reaction are nitrous oxide (N₂O), methanol (B129727) (CH₃OH), and the aquapentacyanoferrate(II) ion, [Fe(CN)₅H₂O]³⁻. researchgate.netconicet.gov.arconicet.gov.aruba.ar
The experimental rate constant, kₑₓₚ, is significantly lower than those observed for similar reactions involving hydroxylamine (B1172632) (NH₂OH) or N-methylhydroxylamine. researchgate.netconicet.gov.arconicet.gov.ar This suggests a different reactivity profile for this compound compared to its N-substituted analogue. conicet.gov.arrsc.org The proposed mechanism involves the formation of an adduct, followed by its decomposition. researchgate.netconicet.gov.arconicet.gov.ar In contrast, the reactions with hydroxylamine and N-methylhydroxylamine follow a third-order rate law that includes a dependence on the hydroxide (B78521) ion concentration. researchgate.netconicet.gov.arrsc.org
Table 1: Kinetic and Thermodynamic Parameters for the Reaction of this compound with Nitroprusside Ion This interactive table summarizes the key experimental data for the reaction kinetics.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Rate Constant (kₑₓₚ) | (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ | 25 ± 0.2 °C, pH 7.1, I = 1 M (NaCl) | researchgate.netconicet.gov.arconicet.gov.aruba.ar |
| Activation Enthalpy (ΔH#) | 27 ± 1 kJ mol⁻¹ | pH 7.1 | researchgate.netconicet.gov.arconicet.gov.aruba.ar |
| Activation Entropy (ΔS#) | –220 ± 5 J K⁻¹ mol⁻¹ | pH 7.1 | researchgate.netconicet.gov.arconicet.gov.aruba.ar |
The kinetics of the reaction between this compound and the nitroprusside ion are influenced by both pH and temperature. The detailed kinetic studies were performed across a pH range of 6.0 to 9.3. researchgate.netconicet.gov.arconicet.gov.ar The reported rate constant and thermodynamic parameters are specific to a pH of 7.1. researchgate.netconicet.gov.arconicet.gov.ar Unlike the reaction with N-methylhydroxylamine, which shows a linear dependence on hydroxide ion concentration, the rate law for this compound does not exhibit this third-order dependency, indicating a different mechanistic sensitivity to pH. researchgate.netconicet.gov.arrsc.org
Temperature significantly affects the reaction rate, as demonstrated by the determined activation enthalpy (ΔH#) of 27 ± 1 kJ mol⁻¹. researchgate.netconicet.gov.arconicet.gov.aruba.ar The industrial synthesis of N-methylhydroxylamine, a related compound, shows that while temperature has a minor effect on yield and current efficiency, it significantly impacts reaction selectivity, with higher temperatures leading to a decrease in product purity. cip.com.cn For the reaction between 2-formylphenylboronic acid and this compound, temperature changes were also shown to affect the equilibrium position. chemrxiv.org
Reactions with Nitroprusside Ion: Kinetics and Product Characterization
Mechanistic Studies of DNA and Phage Interactions
This compound is recognized for its significant interactions with nucleic acids, particularly its ability to modify DNA and influence its repair, leading to mutagenic outcomes.
This compound covalently binds to apurinic/apyrimidinic (AP) sites in DNA. nih.govmycancergenome.orgwikipedia.org These AP sites, which are common forms of DNA damage, arise from the spontaneous or enzymatic cleavage of the N-glycosidic bond, leaving a reactive aldehyde group in the deoxyribose sugar. nih.govnih.gov this compound reacts specifically with this aldehyde group, forming a stable adduct. nih.govmdpi.com This reaction is rapid and exhaustive, allowing for the use of radiolabeled [¹⁴C]methoxyamine to quantify the number of AP sites in a DNA sample. nih.gov The formation of this methoxyamine-adducted AP site (AP-MOX) is a critical first step in its biological activity. mdpi.com
The covalent binding of this compound to AP sites is the direct mechanism by which it inhibits the Base Excision Repair (BER) pathway. nih.govmycancergenome.orgscirp.org BER is a primary cellular defense mechanism for repairing damaged bases, with AP sites being key intermediates. scirp.org After a DNA glycosylase removes a damaged base, the resulting AP site is typically processed by an AP endonuclease (like APE1). mdpi.comfrontiersin.org However, when this compound binds to the AP site, it forms an AP-MOX adduct that is resistant to cleavage by APE1. mdpi.com This blockage stalls the repair process, leading to an accumulation of unrepaired sites, which can cause DNA strand breaks and subsequent cell death. nih.govmycancergenome.orgscirp.org This makes this compound a potent BER inhibitor. chemicalbook.commedchemexpress.com
Table 2: Interaction of this compound with DNA This interactive table outlines the mechanism of this compound's effect on DNA.
| Step | Process | Consequence | Source |
|---|---|---|---|
| 1 | Reaction with DNA Lesion | This compound covalently binds to the aldehyde group of apurinic/apyrimidinic (AP) sites. | nih.govwikipedia.orgnih.gov |
| 2 | Formation of Adduct | A stable AP-Methoxyamine (AP-MOX) adduct is formed. | mdpi.com |
| 3 | Interaction with Repair Enzymes | The AP-MOX adduct is resistant to the key BER enzyme, AP endonuclease 1 (APE1). | mdpi.com |
| 4 | Pathway Inhibition | The Base Excision Repair (BER) pathway is blocked at the AP site. | nih.govscirp.orgmedchemexpress.com |
| 5 | Cellular Outcome | Accumulation of DNA strand breaks, leading to apoptosis and potentiation of DNA-damaging agents. | nih.govmycancergenome.org |
This compound exhibits a significant mutagenic effect on bacteriophages, such as phage Sd and phage λ. chemicalbook.comnih.gov The molecular basis for this mutagenicity is linked to its chemical modification of the phage's DNA. chemicalbook.com The inactivation rate of phage Sd by this compound correlates with the modification of cytidine (B196190) units, a reaction that is most efficient at pH 5.0. chemicalbook.com
The mutagenic effect on vegetative phage Sd is thought to arise from replication errors caused by the incorporation of enzymatically modified precursors into the DNA. nih.gov Furthermore, research comparing this compound with other hydroxylamine derivatives suggests that the higher mutagenic activity of some compounds may be due to the different stability of the modified DNA against cellular repair enzymes. researchgate.net The interaction of this compound with DNA, particularly at cytosine residues and AP sites, disrupts the normal replication and repair processes, leading to the introduction of mutations in the phage genome. chemicalbook.comresearchgate.net
Influence on Tautomeric Equilibria of Purines
This compound can react with purine (B94841) bases, such as adenosine (B11128), causing a shift in their tautomeric equilibrium. nih.govacs.org This shift is a significant factor in the mutagenic action of hydroxylamines. nih.govpharmacompass.comechemi.com The reaction involves the substitution of a hydrogen atom on the exocyclic amino group of the purine with a methoxy (B1213986) group (–OCH₃). This substitution alters the electronic properties of the base.
The modification of adenosine by this compound leads to the formation of N⁶-methoxyadenosine. bibliotekanauki.pl In this modified nucleoside, the equilibrium between the amino and imino tautomers is shifted towards the imino form. nih.govbibliotekanauki.pl The imino tautomer has altered base-pairing properties compared to the natural amino form. nih.gov Specifically, the imino form of N⁶-methoxyadenosine can form hydrogen bonds with cytidine, leading to C→T transitions during DNA replication. nih.govacs.org
The tautomeric equilibrium of N⁶-methoxyadenosine is influenced by the polarity of the solvent. bibliotekanauki.pl In nonpolar solvents, the amino form is favored, while in more polar, aqueous environments, the equilibrium shifts significantly towards the imino form. bibliotekanauki.pl This solvent-dependent equilibrium highlights the importance of the microenvironment within the DNA double helix and at the active site of DNA polymerase in determining the mutagenic outcome.
The ability of this compound to induce a tautomeric shift in purines is a key aspect of its mechanism of mutagenesis. nih.gov By favoring a rare tautomeric form with altered base-pairing specificity, it can lead to errors during the processes of DNA replication and transcription. nih.govpharmacompass.com
Amination Mechanisms with Organometallic Reagents
This compound serves as an electrophilic aminating agent in reactions with various organometallic reagents, including organolithium and Grignard reagents. dergipark.org.tr The efficiency and outcome of these amination reactions are influenced by factors such as the solvent, reaction temperature, and the stoichiometry of the reactants. dergipark.org.tr
A proposed mechanism for the amination of organolithium reagents involves the initial formation of mono- and dilithio derivatives of this compound as intermediates. dergipark.org.tr The reaction of phenyllithium (B1222949) with this compound has been studied to optimize conditions for the formation of aniline. dergipark.org.tr
The reaction proceeds through a nucleophilic attack of the organometallic carbanion on the nitrogen atom of this compound, with the methoxy group acting as a leaving group. The general mechanism can be described as a nucleophilic substitution on nitrogen.
Kinetic studies on the electrophilic amination of substituted phenylmagnesium bromides and other organometallics with this compound have provided insights into the reaction mechanism. researchgate.net Competitive kinetic studies, where a mixture of a phenylmetal and a substituted phenylmetal react with the aminating agent, allow for the determination of relative reaction rates. researchgate.net
The correlation of these rate data with Hammett substituent constants (σ) provides information about the electronic effects of the substituents on the reaction rate. researchgate.netrsc.org For the amination of phenylmagnesium bromides and magnesium diphenylcuprates, Hammett plots have been generated. researchgate.net These plots of log(kₓ/kᵸ) versus σ help to elucidate the nature of the transition state. science.gov
A positive slope (ρ value) in a Hammett plot indicates that the reaction is favored by electron-withdrawing substituents, suggesting that the transition state has a build-up of negative charge or a decrease in positive charge relative to the ground state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. For the amination of some organometallic reagents with this compound, a positive ρ value has been observed, supporting a mechanism where the nucleophilic attack of the organometallic reagent on the electrophilic nitrogen is the rate-determining step. researchgate.net
Table 1: Hammett Correlation Data for the Amination of Substituted Phenylmagnesium Bromides with this compound
| Substituent (X) | σ (sigma value) | log(kₓ/kᵸ) |
| p-OCH₃ | -0.27 | -0.15 |
| p-CH₃ | -0.17 | -0.08 |
| H | 0.00 | 0.00 |
| p-Cl | 0.23 | 0.12 |
| m-Cl | 0.37 | 0.19 |
This table presents hypothetical data for illustrative purposes, based on the principles of Hammett correlations in similar reactions.
The electrophilic amination of organometallic reagents with this compound is generally proposed to proceed via a nucleophilic substitution mechanism. researchgate.net For organolithium reagents, the reaction is thought to involve the formation of a lithium complex, which facilitates the displacement of the methoxy group. lboro.ac.uk
One proposed pathway involves an Sₙ2-type attack of the carbanionic carbon of the organometallic reagent on the nitrogen atom of this compound. cardiff.ac.uk This concerted mechanism involves the simultaneous formation of the C-N bond and cleavage of the N-O bond.
Alternatively, a mechanism involving an intermediate ate-complex can be considered, particularly with more complex organometallic reagents like cuprates. researchgate.net In this scenario, the organometallic reagent coordinates to the nitrogen atom, forming a transient intermediate which then rearranges to give the aminated product and a metal methoxide (B1231860) species.
The choice between these mechanistic pathways can depend on the specific organometallic reagent, the solvent, and the reaction conditions. Kinetic data and the effect of substituents, as analyzed through Hammett plots, are crucial in distinguishing between these possibilities. researchgate.net
Kinetic Studies and Hammett Correlations
Hydrolytic Stability of this compound Linkers
This compound is used to form oxime linkers in various bioconjugation applications. researchgate.netresearchgate.net The stability of these linkers towards hydrolysis is a critical factor, especially for conjugates intended for use in biological systems. pnas.org The oxime linkage is generally more stable than the corresponding hydrazone linkage. nih.gov
The hydrolysis of oxime ethers formed from this compound is a reversible process that is catalyzed by acid. pnas.orgyoutube.com The stability of these linkers is therefore highly dependent on the pH of the environment. researchgate.net
Several factors have been shown to influence the rate of hydrolysis of this compound-derived linkers:
pH: The hydrolysis of oxime linkers is acid-catalyzed. researchgate.netpnas.org As the pH decreases, the rate of hydrolysis increases. researchgate.net These linkers exhibit greater stability as the pH approaches neutrality. researchgate.net
Concentration: The concentration of the glycan or other conjugated molecule can impact the hydrolysis rate. researchgate.netresearchgate.net Dilution can affect buffer capacity and shift equilibria. savemyexams.comnumberanalytics.com
Buffer Strength: The strength of the buffer used in the solution can also influence the rate of hydrolysis. researchgate.netnumberanalytics.com The buffer components can participate in the proton transfer steps of the hydrolysis mechanism.
Table 2: Influence of pH on the Half-life of a Model Oxime Conjugate
| pH | Half-life (days) |
| 4.0 | 3 |
| 5.0 | 30 |
| 6.0 | >100 |
| 7.4 | Very Stable |
This table presents representative data illustrating the trend of increasing stability with increasing pH, based on findings for similar oxime linkers. researchgate.net
The acid-catalyzed hydrolysis of an oxime linker proceeds through a multi-step mechanism. youtube.commasterorganicchemistry.com The reaction is initiated by the protonation of the oxime nitrogen. youtube.com This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water.
The proposed mechanism involves the following key steps:
Protonation of the Oxime Nitrogen: An acid catalyst donates a proton to the nitrogen atom of the oxime linker.
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated oxime, forming a tetrahedral intermediate.
Proton Transfer: A series of proton transfers occurs, leading to the protonation of the methoxyamino group, converting it into a better leaving group (methoxyamine).
Elimination of Methoxyamine: The tetrahedral intermediate collapses, expelling this compound and reforming a carbonyl group (an aldehyde or ketone) on the other part of the original conjugate.
Deprotonation: The resulting protonated carbonyl is deprotonated to yield the final ketone or aldehyde product.
This mechanism is analogous to the acid-catalyzed hydrolysis of imines and acetals. youtube.com The rate-determining step can vary depending on the specific substrate and reaction conditions, but often involves the attack of water on the protonated oxime or the breakdown of the tetrahedral intermediate.
Factors Influencing Hydrolysis Rates (pH, Concentration, Buffer Strength)
Reaction Profiles and Thermochemistry
The reactivity and thermochemical properties of this compound (CH₃ONH₂) are crucial for understanding its role in various chemical transformations. Research has provided insights into its reaction kinetics, mechanisms, and the energetic changes associated with these processes.
Detailed studies have elucidated the kinetics of this compound in several reactions. For instance, its oxidation by silver(II) in acidic media has been investigated, revealing a rate that is inversely dependent on acidity and ionic strength. brandeis.edu This behavior is attributed to the differing reactivities of Ag²⁺ and its hydrolyzed form, AgOH⁺. brandeis.edu The reaction with AgOH⁺ is significantly faster, with a determined rate constant of approximately (2 ± 1) x 10⁴ M⁻¹ sec⁻¹ at 22°C. brandeis.edu In contrast, the reaction rate with Ag²⁺ is considerably slower, with an estimated rate constant of less than 10³ M⁻¹ sec⁻¹. brandeis.edu The oxidation ultimately yields nitrate (B79036) (NO₃⁻) and carbon dioxide (CO₂). brandeis.edu
The reaction of this compound with nitrous acid follows a rate law of v = k₂[R¹NH₂⁺OR²][HNO₂], indicating electrophilic nitrosation at the nitrogen atom of the free base. rsc.org In another study, the nucleophilic addition of this compound to the nitroprusside ion, [Fe(CN)₅NO]²⁻, was found to follow the rate law R = kₑₓₚ[Fe(CN)₅NO²⁻][NH₂OCH₃], with an experimental rate constant (kₑₓₚ) of (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ at 25°C. researchgate.net
Computational studies, particularly using Density Functional Theory (DFT), have further illuminated the reaction mechanisms and energetics. In the context of its role as a mechanism-based inactivator of cytochrome P450, DFT calculations have explored four potential reaction pathways with the enzyme's reactive species. mdpi.com These calculations indicate that hydrogen abstraction from the hydroxyl group is the most favorable pathway for the formation of the nitrosoalkane intermediate. mdpi.com
The thermochemical properties of this compound have also been characterized. The enthalpy of vaporization (ΔᵥₐₚH) has been reported, providing essential data for understanding its phase transitions.
Interactive Data Table: Kinetic Data for Reactions of this compound
| Reactant | Oxidant/Substrate | Rate Constant (k) | Conditions | Reference |
| This compound | Silver(II) (as AgOH⁺) | (2 ± 1) x 10⁴ M⁻¹ sec⁻¹ | 22°C, acid perchlorate (B79767) media | brandeis.edu |
| This compound | Silver(II) (as Ag²⁺) | < 10³ M⁻¹ sec⁻¹ | 22°C, acid perchlorate media | brandeis.edu |
| This compound | Nitrous Acid | v = k₂[R¹NH₂⁺OR²][HNO₂] | - | rsc.org |
| This compound | Nitroprusside Ion | (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ | 25°C, pH 7.1 | researchgate.net |
Interactive Data Table: Thermochemical Data for this compound
| Property | Value | Temperature (K) | Method | Reference |
| Enthalpy of Vaporization (ΔᵥₐₚH) | 36.9 kJ/mol | 243 | Based on data from 228 to 322 K | nist.gov |
| Enthalpy of Vaporization (ΔᵥₐₚH) | 38.0 kJ/mol | 225 | Based on data from 210 to 321 K | nist.gov |
| Activation Enthalpy (ΔH‡) | 27 ± 1 kJ mol⁻¹ | 298.15 | Reaction with Nitroprusside Ion | researchgate.net |
| Activation Entropy (ΔS‡) | –220 ± 5 J K⁻¹ mol⁻¹ | 298.15 | Reaction with Nitroprusside Ion | researchgate.net |
Computational and Theoretical Investigations of O Methylhydroxylamine
Quantum Chemical Calculations and Electronic Structure
Quantum chemical calculations have proven to be invaluable tools for understanding the electronic structure of O-methylhydroxylamine. These computational methods provide detailed insights into the molecule's geometry, orbital energies, and conformational preferences.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ehu.es DFT studies have been instrumental in exploring the reactivity and reaction mechanisms of this compound and related compounds. For instance, DFT calculations have been employed to elucidate the mechanism of the reaction between N-methylhydroxylamine and the compound I reactive species of Cytochrome P450. mdpi.com These calculations revealed that H-abstraction from the hydroxyl group is the most favorable pathway for the formation of the nitrosoalkane intermediate. mdpi.com
Furthermore, DFT has been used to predict the heats of formation for various nitrogen-containing gaseous compounds, including this compound. ehu.es By correcting systematic errors, the mean absolute errors in these predictions can be significantly reduced to approximately 0.05 eV. ehu.es The B3LYP functional, a common DFT method, has been used to calculate the vertical ionization energies and electron affinities of hydroxylamines. ias.ac.in
DFT calculations have also been applied to study the stereoselectivity in the synthesis of O-substituted quinuclidin-3-one (B120416) oximes, where this compound hydrochloride is used as a reagent. These studies help in understanding the formation of different stereoisomers by analyzing the conformational space of reaction intermediates.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, which are based on first principles without the inclusion of empirical parameters, have been crucial in characterizing the structure and energetics of this compound. aip.org These calculations have been used to determine the geometries, NMR chemical shifts, and vibrational frequencies of silylated hydroxylamines, providing results that are in good agreement with experimental data. psu.edu
Early ab initio calculations predicted that the most stable conformation of this compound in the gaseous state is the trans staggered form. aip.org This theoretical finding is consistent with experimental results from microwave spectroscopy. aip.org Ab initio methods have also been used to study the tautomerism in related systems, such as 1,4-bis[methoxyamino]anthracene-9,10-diones, where the presence of the methoxyimine (B1194432) group influences the conformational stability. rsc.org The structural analysis of O-Methyl-N,N-disilylhydroxylamine has been supported by high-level ab initio calculations, which helped to conclude that the pyramidal nitrogen configuration is an inherent feature caused by lone pair repulsion. acs.org
Conformation and Rotational Isomerism Analysis
The analysis of rotational isomerism is critical for understanding the molecule's reactivity and spectroscopic properties. The photoelectron spectrum of this compound has been interpreted based on the assumption of a trans staggered form in the gaseous phase. aip.org The study of silylated hydroxylamines revealed that the inversion at the nitrogen atom is coupled with a rotation of the methoxy (B1213986) group around the N-O bond. psu.edu
| Method | Focus of Study | Key Finding | Reference |
| DFT (B3LYP) | Reaction with Cytochrome P450 | H-abstraction from the hydroxyl group is the most favorable pathway. | mdpi.com |
| DFT | Heats of Formation | Correction of systematic errors leads to high accuracy. | ehu.es |
| Ab Initio | Molecular Structure | The trans staggered form is the most stable conformer. | aip.org |
| CNDO/2 | Rotational Isomerism | Confirmed the stability of the trans staggered form. | aip.org |
| Ab Initio | Silylated Hydroxylamines | Pyramidal nitrogen configuration is an inherent feature. | acs.org |
Molecular Orbital Theory and Orbital Assignments
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules by describing electrons as delocalized over the entire molecule. brsnc.inutah.edu The interaction of atomic orbitals leads to the formation of bonding and anti-bonding molecular orbitals. csus.edu
The photoelectron spectrum of this compound has been analyzed using MO theory. aip.org The spectrum, measured up to 20 eV, shows seven ionization bands corresponding to p-type molecular orbitals. aip.org The assignment of these bands to specific molecular orbitals was primarily based on CNDO/2 calculations. aip.org However, for the first two ionization bands, the assignments were determined through orbital-interaction considerations. aip.org
The CNDO/2 calculations were performed for dihedral angles ranging from 0° to 180° to understand the conformational dependence of the orbital energies. aip.org These calculations, along with ab initio results, have been instrumental in interpreting the p-type photoelectron bands and confirming the trans staggered form as the most stable conformation in the gas phase. aip.orgaip.org
Prediction of Reactivity and Reaction Barriers
Computational methods are powerful tools for predicting the reactivity of this compound and the energy barriers associated with its reactions.
Oxidation Potentials and Electrostatics
The oxidation potential is a key parameter that influences the reactivity of this compound in electron transfer reactions. Computational studies have been conducted to determine the oxidation potentials of various alkoxyamines, including this compound derivatives. anu.edu.au These studies have shown that the oxidation potentials can span a considerable range, and the trends can be explained by considering factors such as electrostatics, ring strain, and charge transfer. anu.edu.au
For example, in the context of in situ electrochemical methylation, a lower oxidation potential is desirable to broaden the functional group tolerance of the reaction. anu.edu.au DFT calculations have been used to study the oxidation of a set of methyl adducts of nitroxide radicals, revealing a correlation between the oxidation potential and the barrier for the subsequent SN2 reaction. anu.edu.au Generally, a lower oxidation potential corresponds to a higher SN2 barrier. anu.edu.au
Continuum electrostatics calculations have also been employed to study the redox potentials of cofactors in enzymes like hydroxylamine (B1172632) oxidoreductase, highlighting the strong electrostatic interactions between neighboring heme cofactors. science.gov These interactions significantly influence the redox potentials and control the electron flow within the protein. science.gov
| Compound/System | Computational Method | Property Studied | Key Finding | Reference |
| This compound derivatives | DFT (G3(MP2)-RAD//M06-2X/6-31+G(d,p)//SMD) | Oxidation Potentials | Trends are explained by electrostatics, ring strain, and charge transfer. | anu.edu.au |
| Hydroxylamine Oxidoreductase | Continuum Electrostatics | Redox Potentials of Heme Cofactors | Strong electrostatic interactions influence redox potentials. | science.gov |
| N-methylhydroxylamine | DFT | Reaction with Cytochrome P450 | H-abstraction from the O-H bond is the most favorable pathway. | mdpi.com |
SN2 Reaction Energies and Barriers
Computational studies, particularly using density functional theory (DFT), have been employed to investigate the energetics of reactions involving this compound and its derivatives. One area of focus has been the SN2 (bimolecular nucleophilic substitution) reactions, which are fundamental in organic chemistry.
Research into in situ electrochemical methylation has explored the use of various alkoxyamines, including derivatives of this compound. anu.edu.auacs.org In these studies, the alkoxyamine is oxidized, and the resulting cation undergoes an SN2 reaction with a nucleophile. anu.edu.auacs.org Computational chemistry at the G3(MP2)-RAD//M06-2X/6-31+G(d,p)//SMD level of theory has been used to calculate the Gibbs free energy barriers (ΔG‡) and reaction energies (ΔGrxn) for these processes. anu.edu.auacs.org
For instance, the SN2 reaction of the oxidized form of N,N-di-tert-butyl-O-methylhydroxylamine with pyridine (B92270) as the nucleophile has been computationally modeled. anu.edu.auacs.org The studies show a correlation between the oxidation potential of the alkoxyamine and the SN2 reaction barrier; a lower oxidation potential generally leads to a higher SN2 barrier. anu.edu.auacs.org This relationship is explained by the Evans-Polanyi principle, which connects thermodynamics (reaction energy) and kinetics (activation barrier). anu.edu.auacs.org
The calculated values for the oxidized N,N-di-tert-butyl-O-methylhydroxylamine highlight its potential in synthetic applications, aiming to balance a low oxidation potential with a manageable SN2 barrier for effective methylation. anu.edu.auacs.org
Table 1: Calculated SN2 Reaction Data for Oxidized N,N-di-tert-butyl-O-methylhydroxylamine with Pyridine Data sourced from computational studies at the G3(MP2)-RAD//M06-2X/6-31+G(d,p)//SMD level of theory. anu.edu.auacs.org
| Parameter | Value (kJ mol⁻¹) |
| Gibbs Free Energy Barrier (ΔG‡) | 58.8 |
| Gibbs Free Reaction Energy (ΔGrxn) | -68.3 |
| Oxidation Potential (V vs SHE) | 0.83 |
Bond Dissociation Energies and Stability Assessments
The stability of this compound is intrinsically linked to its bond dissociation energies (BDEs), particularly the N-O and O-H bonds (though the latter is absent in the O-methylated form, the parent hydroxylamine's O-H BDE is a key reference). mdpi.comrsc.org Computational studies have extensively investigated the BDEs of hydroxylamines and their derivatives to understand their reactivity and potential as sources of radicals. rsc.orgresearchgate.netnih.gov
The O–H bond dissociation enthalpies in hydroxylamines are influenced by various factors, including stereoelectronic effects. nih.gov For the broader class of hydroxylamines, both resonance and inductive effects are significant in determining their BDEs, with energy increasing as the electron-withdrawing ability of substituents rises. rsc.org In contrast, for oximes, the resonance effect is the dominant factor. rsc.org
Computational studies on radicals derived from O-methylhydroxyurea (a related compound) have provided insights into stability. uni-muenchen.de These calculations, using methods like G3B3, help in comparing the stabilities of different radical species that can be formed. uni-muenchen.de For example, the reduction of O-methylhydroxyurea leads to the formation of N-centered radicals. uni-muenchen.de The relative stability of different radical forms is a key determinant of subsequent reaction pathways. uni-muenchen.de Generally, the N-O bond in di- and trialkylhydroxylamines has an experimentally determined BDE in the range of 55 to 65 kcal·mol⁻¹. mdpi.com
Table 2: General Bond Dissociation Energy (BDE) Ranges for Related Hydroxylamines Data represents typical experimental values for the class of compounds. mdpi.com
| Bond | Typical BDE (kcal·mol⁻¹) |
| N-O | 55 - 65 |
Modeling of Reaction Mechanisms and Potential Energy Surfaces
The study of chemical reactions at a molecular level is greatly facilitated by the concept of the potential energy surface (PES). mdpi.comwayne.edulongdom.org A PES is a multidimensional mathematical function that describes the potential energy of a set of atoms as a function of their geometric positions. wayne.edulongdom.org It provides a theoretical landscape of a reaction, mapping out reactants, products, transition states, and intermediates. wayne.edunih.gov
Computational chemistry allows for the exploration of these surfaces, which is crucial for understanding reaction mechanisms, predicting product formation, and calculating reaction rates. wayne.edursc.org Methods for exploring the PES include geometry optimization to find energy minima (stable molecules) and transition state searches to locate the saddle points (energy barriers) between minima. nih.gov
A practical application of this modeling is seen in the study of the reaction between quinuclidin-3-one and this compound to form the corresponding O-methyl oxime ether. nih.gov Computational modeling of this reaction mechanism proposes the initial nucleophilic addition of this compound to the carbonyl group, forming an unstable tetrahedral intermediate. nih.gov The subsequent elimination of a water molecule leads to the final E/Z isomers of the oxime product. nih.gov The PES for this reaction would detail the energy changes associated with C-N bond formation, proton transfers, and C-O bond cleavage. nih.gov Such models are essential for explaining observed stereoselectivity and optimizing reaction conditions. nih.gov
Spectroscopic and Advanced Analytical Characterization Techniques
Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. Studies on O-Methylhydroxylamine (CH₃ONH₂) using PES have provided valuable insights into its molecular orbital energies.
Research has determined the ionization energies of this compound, with values reported at 9.55 eV and 10.28 eV. nist.gov These correspond to the energy required to remove an electron from different molecular orbitals. The lower value is associated with the highest occupied molecular orbital (HOMO), which is primarily localized on the nitrogen lone pair. The higher ionization energy is attributed to electrons in orbitals with greater C-O and N-O bonding character. These experimental findings are crucial for understanding the molecule's reactivity and for benchmarking theoretical calculations of its electronic structure. nist.govox.ac.uk
Vibrational Spectroscopy (FTIR/ATR) for Reaction Monitoring and Structural Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR) spectroscopy, serves as an indispensable tool for monitoring reactions involving this compound and for the structural analysis of its products. thermofisher.commdpi.comnih.gov These techniques probe the vibrational modes of molecules, which are sensitive to changes in chemical bonding and structure. frontiersin.org
In the synthesis of N-methyl p-fluorobenzohydroxamic acid from p-fluorobenzoyl chloride and N-methylhydroxylamine hydrochloride, FTIR spectroscopy is used to characterize the resulting ligand and its diorganotin(IV) complexes. nih.gov The solid-state infrared spectra, typically recorded in the range of 4000–400 cm⁻¹, provide key information about the functional groups present. nih.gov For instance, the characteristic bands for C=O, C-N, and N-O stretching vibrations can confirm the formation of the hydroxamic acid and its coordination to the metal center. psu.edu
Furthermore, in reaction monitoring, techniques like ATR spectroscopy can be employed to follow the progress of a reaction in real-time. For example, in the synthesis of O-substituted oximes, ATR has been used to monitor the conversion of reactants to products. nih.gov This allows for the optimization of reaction conditions and provides insights into reaction kinetics. The disappearance of the carbonyl (C=O) stretching band of the starting ketone and the appearance of the C=N and N-O stretching bands of the oxime product are clear indicators of reaction progression.
A study on the reaction between aqueous solutions of sodium pentacyanonitrosylferrate(II) (nitroprusside) and this compound utilized FTIR/ATR spectroscopy as a complementary solution technique to characterize the reaction products. researchgate.net
Electronic Spectroscopy (UV/Vis) in Kinetic Studies
Electronic spectroscopy, specifically ultraviolet-visible (UV/Vis) spectroscopy, is a valuable method for studying the kinetics of reactions involving this compound. bspublications.netlibretexts.org This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org
The kinetics of the reaction between aqueous solutions of the nitroprusside ion, [Fe(CN)₅NO]²⁻, and this compound have been investigated using UV/Vis spectroscopy. researchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. In this particular study, the reaction was found to follow pseudo-first-order kinetics when this compound was in excess. The observed rate constant, k(obs), showed a linear correlation with the concentration of this compound. researchgate.net
The rate law was established as: R = k_exp[Fe(CN)₅NO²⁻][NH₂OCH₃]
The experimental rate constant, k_exp, was determined to be (4.1 ± 0.4) × 10⁻⁴ M⁻¹ s⁻¹ at 25 ± 0.2 °C. researchgate.net This kinetic data, obtained through UV/Vis spectroscopy, is crucial for elucidating the reaction mechanism. researchgate.netecotoxbrasil.org.br
Mass Spectrometry and Isotopic Labeling for Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. When combined with isotopic labeling, it becomes an even more potent tool for elucidating reaction mechanisms and identifying products. washington.edusilantes.comspectroinlets.com
In the study of the reaction between nitroprusside and this compound, mass spectrometry and isotopic labeling with [Fe(CN)₅¹⁵NO]²⁻ were employed to identify the reaction products. researchgate.net This allowed for the unambiguous identification of nitrous oxide (N¹⁵NO) as one of the main products, confirming the transfer of the nitrogen atom from the nitroprusside complex. researchgate.net
Isotopic labeling involves replacing an atom in a reactant with one of its stable isotopes (e.g., ¹⁵N for ¹⁴N). nih.gov The resulting mass shift in the products, as detected by the mass spectrometer, provides a clear marker to trace the fate of specific atoms throughout a chemical reaction. thermofisher.com This approach is invaluable for distinguishing between different possible reaction pathways and for confirming the elemental composition of the final products. researchgate.netconicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C.
Determination of E/Z Isomer Ratios in Oxime Derivatives
The reaction of this compound with ketones or aldehydes leads to the formation of oxime ethers, which can exist as E/Z stereoisomers. ¹H NMR spectroscopy is a primary method for determining the ratio of these isomers in a product mixture. nih.govscielo.br
The chemical shifts of protons, particularly those near the C=N double bond, are sensitive to the stereochemistry. For example, in the synthesis of flavone (B191248) and 6-hydroxyflavone (B191506) oxime ethers, ¹H NMR was used to determine that the reaction yielded a single isomer, identified as the E isomer. scielo.br In other cases, the integration of distinct signals corresponding to each isomer allows for the quantification of their relative amounts. nih.gov For instance, the synthesis of certain O-substituted oximes of quinuclidin-3-one (B120416) resulted in a mixture of E and Z isomers, and their ratio was determined from the ¹H NMR data. nih.gov
| Oxime Derivative | Method | E/Z Ratio | Reference |
| Flavone Oxime Ether | Synthesis in pyridine (B92270)/Δ | E isomer favored | scielo.br |
| 11H-indeno[1,2-b]quinoxalin-11-one Oxime | Synthesis from ketone | Mixture of Z and E (90:10) | nih.gov |
| Quinuclidin-3-one O-methyloxime | Dry grinding | 56:44 (E/Z) | nih.gov |
| Keto Methyl Ester Oxime Ethers | Reaction with CH₃ONH₂·HCl | Varied with substrate (e.g., 35/65 for 3-keto ester) | tubitak.gov.tr |
Structural Characterization of Synthesized Compounds
NMR spectroscopy, including both ¹H and ¹³C NMR, is fundamental for the complete structural characterization of compounds synthesized using this compound.
In the synthesis of N-methyl o-substituted benzohydroxamic acids, ¹H and ¹³C NMR were used to confirm the structures of the final products. researchgate.net The ¹H NMR spectra showed characteristic signals for the OH proton, aromatic protons, and methyl protons. psu.edu The ¹³C NMR spectra displayed downfield peaks for the carbonyl carbon, providing further evidence for the formation of the desired hydroxamic acid derivatives. researchgate.net
Similarly, in the characterization of diorganotin(IV) derivatives of N-methyl p-fluorobenzohydroxamic acid, ¹H and ¹³C NMR spectra were recorded. nih.gov The upfield shift of the carbonyl (C=O) signal in the ¹³C NMR spectra of the complexes compared to the free ligand indicated the coordination of the carbonyl oxygen to the tin atom. nih.gov
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| N-methyl o-iodobenzohydroxamic acid | 10.28 (OH), 7.09–7.86 (aromatic), 3.244 (methyl) | 169.02 (C=O) | psu.edu |
| N-methyl o-bromobenzohydroxamic acid | 10.39 (OH), 7.22–7.64 (aromatic), 3.244 (methyl) | 168.28 (C=O) | psu.edu |
| Diorganotin(IV) complex of N-methyl p-fluorobenzohydroxamic acid | - | 164.9–161.3 (C=O) | nih.gov |
Advanced Spectroscopic Methods in Chemical Analysischemicalbook.comnih.govresearchgate.netvwr.com
The characterization and analysis of this compound and its reaction products are heavily reliant on a suite of advanced spectroscopic and analytical techniques. These methods are crucial for structural elucidation, quantitative analysis, and understanding its reactivity, particularly its widespread use as a derivatization agent in complex sample matrices. Key analytical techniques include mass spectrometry (MS), often coupled with chromatographic separation, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental tool for the analysis of this compound, though it is most frequently employed to analyze the derivatives formed when this compound reacts with other molecules. It is a cornerstone of metabolomics and analytical chemistry for the detection of carbonyl-containing compounds. nih.govnih.gov
Derivatization for GC-MS and LC-MS: this compound is extensively used as a derivatization reagent to improve the analysis of compounds containing carbonyl groups, such as ketones, aldehydes, and ketosteroids. nih.govfrontiersin.orgchemrxiv.org This reaction, known as oximation, converts the carbonyl group into a methoxime. nih.govmdpi.com This derivatization is beneficial for several reasons: it protects aldehydes and ketones, inhibits the ring formation of reducing sugars, increases the volatility of metabolites for gas chromatography (GC) analysis, and creates specific, higher-mass fragments that facilitate mass spectrometric detection and identification. frontiersin.orgmdpi.com The resulting methoxime derivatives can be formed as syn and anti isomers. nih.gov This technique is routinely applied in the analysis of complex biological samples, such as plant extracts and meat, often as part of a two-step derivatization process where methoximation is followed by silylation. nih.govfrontiersin.org
Quantitative Analysis: In quantitative assays, such as the determination of ketosteroid hormones in meat, this compound is used to derivatize the target analytes. nih.gov For enhanced accuracy, its deuterated isotopologue, d3-methoxylamine, can be used to generate labeled internal standards for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple-reaction-monitoring (MRM) mode. nih.gov This stable isotope dilution assay (SIDA) approach allows for precise quantification even at trace levels. mdpi.com
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the molecular structure and conformation of this compound. A study of the five methyl derivatives of hydroxylamine (B1172632), including this compound, recorded their infrared spectra in both the gaseous state and in solution. researchgate.netrsc.org Analysis of the vapor absorption contours suggested that the nitrogen valencies are pyramidally inclined and that the molecule prefers a skew or trans-conformation around the N-O bond. researchgate.net The study also provided insights into the bond stretching frequencies, which are consistent with simple single bonds and sp3 hybridization states of the carbon and nitrogen atoms. researchgate.net
FTIR spectroscopy has also been utilized in mechanistic studies, for instance, to follow the kinetics of the reaction between this compound and the aqueous sodium pentacyanonitrosylferrate(II) (nitroprusside) ion. researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) | State | Notes |
|---|---|---|---|
| C-N, N-O, C-O Bond Stretching | Not specified | Gas, Liquid, Solution | Observed as combined modes for skeletal vibrations, establishing simple single bonds. researchgate.net |
| Methyl Group Frequencies | Not specified | Gas, Liquid, Solution | Showed striking constancy and simplicity. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound derivatives. While data for the parent compound is less commonly published in research literature, the analysis of its products is frequent. For example, the geometry of α-substituted ethanone (B97240) oximes, formed by reacting ketones with reagents like this compound, can be assigned using ¹H and ¹³C NMR spectroscopy. researchgate.net The chemical shifts of the methylene (B1212753) protons attached to the imino group are diagnostic; in Z-isomers, these protons are deshielded by the nearby oxime oxygen and appear at a lower field. researchgate.net
Supporting data from synthetic chemistry research provides specific chemical shifts for various O-methylated hydroxylamine derivatives. rsc.org
| Compound | Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|---|
| N-cyclohexyl-O-methylhydroxylamine | ¹H NMR | CDCl₃ | Not explicitly detailed in the provided abstract. rsc.org |
| ¹³C NMR | Not explicitly detailed in the provided abstract. rsc.org | ||
| O-benzyl-N-(4-phenylbutan-2-yl)hydroxylamine | ¹H NMR | Not explicitly detailed in the provided abstract. rsc.org | |
| ¹³C NMR | Not explicitly detailed in the provided abstract. rsc.org |
Note: Specific shift values for the listed compounds require consulting the full supporting information of the cited source.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for the separation and quantification of this compound and its derivatives. A reverse-phase HPLC method has been developed for the analysis of this compound hydrochloride, using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations. sielc.com Furthermore, HPLC is used in sensitive analytical methods for detecting hydroxyl radicals in biological systems. acs.org In this approach, a stable this compound product is formed, separated from the complex biological matrix by reversed-phase HPLC, and quantified using fluorometric detection, achieving detection limits in the nanomolar range. acs.org
Applications of O Methylhydroxylamine in Chemical Sciences Excluding Clinical
Reagent in Organic Synthesis
O-Methylhydroxylamine, also known as methoxyamine, is a versatile reagent in organic synthesis, primarily valued for its role in forming carbon-nitrogen bonds. wikipedia.orgcymitquimica.comcymitquimica.com Its utility stems from the reactive aminooxy group, which readily participates in a variety of transformations.
Formation of Oximes and Oxime Ethers
A cornerstone application of this compound is its reaction with aldehydes and ketones to form O-methyl oximes and oxime ethers. cymitquimica.comnih.govsigmaaldrich.comcymitquimica.com This condensation reaction is analogous to imine formation and proceeds by the nucleophilic attack of the nitrogen atom of this compound on the carbonyl carbon. quora.com The resulting intermediate then eliminates a water molecule to yield the corresponding oxime ether. The reaction is often carried out using the hydrochloride salt of this compound in the presence of a base or in a slightly acidic medium. cymitquimica.comnih.gov
The formation of oxime ethers can be influenced by various factors, including the choice of solvent and the use of catalysts. For instance, microwave-assisted synthesis and mechanochemical methods have been shown to be effective, sometimes offering faster reaction times and higher stereoselectivity compared to traditional solvent-based approaches. nih.gov The stereochemistry of the resulting oxime ether (E/Z isomers) can also be a critical aspect, with research focused on controlling this outcome. nih.govtubitak.gov.tr The stability and distinct chemical properties of oxime ethers make them important intermediates in the synthesis of a wide range of organic compounds. nih.govresearchgate.net
Table 1: Synthesis of O-substituted Oxime Ethers from Quinuclidin-3-one (B120416)
| Reactant | Method | Reaction Time | Product (E/Z ratio) | Conversion |
|---|---|---|---|---|
| This compound hydrochloride | Dry grinding | 60 min | 1·HCl (56:44) | Complete |
| This compound hydrochloride | LAG with ethanol (B145695) | 1 min | (E)-1·HCl (100:0) | 100% |
| This compound hydrochloride | LAG with hexane (B92381) | 1 min | (E)-1·HCl (100:0) | 100% |
| This compound hydrochloride | Microwave | 1 min | (E)-1·HCl (100:0) | 100% |
Data sourced from a 2022 study on the stereoselective synthesis of oxime ethers. nih.gov
Introduction of Methoxyamine Groups in Complex Molecules
This compound serves as a key reagent for the direct introduction of the methoxyamine (-ONHCH₃) or aminooxy (-ONH₂) functionality into complex molecular scaffolds. chemicalbook.com This is particularly valuable in medicinal chemistry and the synthesis of bioactive compounds, where the incorporation of this group can modulate the pharmacological properties of a molecule. wikipedia.org For example, the methoxyamine unit is a structural component of drugs like brasofensine and gemifloxacin. wikipedia.org The process often involves the reaction of this compound with a suitable electrophilic site on the target molecule. It is a widely used chemical intermediate in the production of cefuroxime (B34974) and kresoxim-methyl. chemicalbook.com
Amination of Diverse Substrates
This compound is employed as an electrophilic aminating agent, enabling the formation of carbon-nitrogen bonds with a variety of nucleophilic substrates. tandfonline.comresearchgate.net This includes the amination of organometallic compounds such as diarylzincs and triarylzincates, which react efficiently with this compound in the presence of a copper catalyst to yield amines. tandfonline.comscispace.com The reaction has also been extended to Grignard reagents and organolithium compounds. researchgate.netdergipark.org.tr
Furthermore, this compound can aminate nitroarenes under basic conditions with a copper catalyst, leading to the formation of aminonitroarenes. researchgate.net It has also been used in the amination of alkyl and aryl pinacol (B44631) boronates, providing a direct and stereospecific route to primary amines. amazonaws.com
Table 2: Electrophilic Amination of Organozinc Reagents
| Substrate | Aminating Agent | Catalyst | Product |
|---|---|---|---|
| Diarylzincs | This compound | CuCN | Primary Amines |
| Triarylzincates | This compound | CuCN | Primary Amines |
This table summarizes the general reaction for the electrophilic amination of organozinc compounds. tandfonline.comscispace.com
Role in Cascade and Rearrangement Reactions
This compound and its derivatives can participate in cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. One notable example is a ring-closing double reductive amination strategy. This approach has been utilized in the synthesis of complex polyhydroxylated piperidine-derived trisubstituted hydroxylamines. nih.gov Such reactions are highly efficient for constructing complex cyclic structures from acyclic precursors in a controlled manner.
Bioconjugation and Chemical Probe Development
The unique reactivity of the aminooxy group of this compound makes it a valuable tool in bioconjugation and the development of chemical probes. researchgate.net This is primarily due to its ability to form stable oxime linkages with carbonyl groups present in biomolecules or introduced as chemical handles.
Incorporation into Muramyl Dipeptide (MDP) Linkers
This compound has been successfully incorporated into linkers attached to Muramyl Dipeptide (MDP), which is the minimal bioactive peptidoglycan motif recognized by the innate immune receptor NOD2. nih.govnih.govresearchgate.net By functionalizing synthetic MDP derivatives with methyl N,O-hydroxylamine linkers, researchers can create versatile platforms for bioconjugation. nih.govnih.gov
These MDP-linker conjugates can then be readily coupled to a variety of molecules, such as fluorophores for imaging studies or affinity tags for protein-ligand interaction analysis. nih.govnih.gov For example, the amine group of the incorporated linker is amenable to N-hydroxysuccinimide (NHS) chemistry, allowing for the attachment of Cy5 dyes. nih.gov This methodology provides a rapid, one-step approach to generate PG probes, facilitating a deeper molecular understanding of peptidoglycan interactions within the innate immune system. nih.govnih.gov The modification at the C1-position of MDP with the methyl N,O-hydroxylamine linker has been shown to maintain the ability to stimulate a NOD2-dependent immune response. nih.govnih.gov
Applications in Bioconjugation to Fluorophores
This compound, often in the form of bifunctional linkers, serves as a crucial reagent for the bioconjugation of molecules to fluorophores. This process is fundamental for creating probes used in biological imaging and detection assays. The reactivity of the aminooxy group of this compound with aldehydes and ketones to form stable oxime linkages is the cornerstone of this application.
Researchers have successfully demonstrated the coupling of a near-infrared cyanine (B1664457) dye, Cy5, to a muramyl dipeptide (MDP) derivative functionalized with a methyl N,O-hydroxylamine linker. nih.gov This conjugation was achieved through N-hydroxysuccinimide (NHS) chemistry, where the amine group of the linker reacts with an NHS-activated fluorophore. nih.gov This method provides a straightforward approach to label complex biomolecules like peptidoglycan fragments, enabling the study of their interactions with the innate immune system. nih.gov
Similarly, dansyl chloride, a reagent that becomes highly fluorescent after reacting with primary amines, has been used to synthesize fluorescent derivatives of methoxyamine. mdpi.com The reaction, performed at room temperature, yields a fluorescent dansylated methoxyamine compound. mdpi.com Such derivatives are valuable as pro-fluorescent probes; their fluorescence can be quenched upon oxidation, which allows for their use in studying free-radical processes. mdpi.comresearchgate.netresearchgate.net
The versatility of N-alkyl-methoxyamine bifunctional linkers is highlighted by their ability to connect carbohydrates to a variety of probes, including fluorescent reporters. nih.gov These linkers can be designed with a terminal functional group (like an amine, azide (B81097), or thiol) that allows for subsequent attachment of a fluorophore using well-established conjugation chemistries. nih.govnih.gov This modular approach facilitates the efficient synthesis of fluorescently-labeled glycoconjugate probes for applications in glycobiology. nih.govnih.gov
Use in Surface Plasmon Resonance (SPR) Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.gov this compound plays a key role in the preparation of SPR sensor chip surfaces for these analyses. Its ability to form stable oxime bonds with carbonyl groups is exploited to immobilize ligands onto the sensor surface.
In one application, peptidoglycan (PG) derivatives functionalized with a methyl N,O-hydroxylamine linker at the C-1 position were appended to a self-assembled monolayer on an SPR sensor chip. nih.gov This setup allowed for the quantitative assessment of the binding affinity between the PG derivatives and the innate immune receptor, Nod2. nih.gov The study demonstrated that Nod2 could bind to the immobilized ligands with nanomolar affinity. nih.gov This approach provides a robust platform for investigating host-pathogen interactions and the molecular details of immune receptor recognition. nih.govresearchgate.net
The utility of methoxyamine in SPR is not limited to carbohydrate analysis. The technique has been used to study protein-protein interactions as well. For instance, to investigate the interaction between different forms of the NrdF protein (a component of ribonucleotide reductase) and the NrdI protein from Bacillus anthracis, the NrdF protein was immobilized on the sensor chip. nih.gov While this specific study used biotinylation for immobilization, other SPR methodologies leverage the reaction between methoxyamine and aldehydes to create specifically oriented protein layers on the chip. nih.govresearchgate.net The ability to control the immobilization chemistry is crucial for obtaining reliable kinetic and affinity data from SPR experiments. nih.gov
Furthermore, dynamic combinatorial chemistry has been coupled with SPR to identify and optimize high-affinity binders for targets like heparin. researchgate.net In these systems, the equilibrium of reacting components, which can include methoxyamine as a competitor or component, is analyzed in the presence of the target. SPR is then used to study the binding of the most successful molecules from the dynamic library to the target. researchgate.net
Synthesis of Glycoconjugates and Related Probes
This compound is a cornerstone reagent in the synthesis of glycoconjugates, which are vital tools for studying the roles of carbohydrates in biological processes. researchgate.net The reaction of the aminooxy group with the reducing end of a carbohydrate (an aldehyde or ketone in its open-chain form) forms a stable, ring-closed oxime linkage. nih.govresearchgate.net This method, sometimes called neoglycosylation, is advantageous because it proceeds under mild, often aqueous conditions without the need for protecting groups on the sugar, and it generally yields a high degree of anomeric selectivity. nih.govresearchgate.net
Bifunctional linkers containing an this compound (methoxyamine) group are particularly versatile. nih.govnih.govacs.org These linkers possess the methoxyamine moiety for conjugation to the carbohydrate and a second functional group—such as an amine, azide, thiol, or carboxylic acid—at the other end. nih.govnih.govresearchgate.netacs.org This dual functionality allows for the subsequent attachment of various probes or substrates, including proteins, biotin, and fluorophores. nih.govnih.gov The synthesis of these linkers is often rapid and efficient. nih.govacs.org
Research has demonstrated the application of these linkers in creating a wide array of glycoconjugate probes. nih.gov For example, N-(2-Acetamido-2-deoxy-β-d-glucopyranosyl)-N-(3-azidopropyl)-O-methylhydroxylamine is a useful intermediate where the azide group can be further modified using click chemistry. nih.gov This strategy has been used to synthesize probes for studying the interactions of peptidoglycan fragments with immune receptors like Nod2. nih.gov The stability of the resulting N-glycosyl-N-alkyl-methoxyamine linkage towards hydrolysis has been shown to be excellent, ensuring the integrity of the probes in biological assays. researchgate.netacs.org
| Linker Type | Functional Groups | Application Example | Reference |
| Methyl N,O-hydroxylamine linker | Amine, Methoxyamine | Coupling peptidoglycan to Cy5 dye and SPR surfaces. | nih.gov |
| N-alkyl-methoxyamine bifunctional linkers | Methoxyamine, Amine/Azide/Thiol/Carboxylic Acid | General synthesis of glycoconjugate probes (e.g., with biotin, fluorophores). | acs.org, nih.gov, nih.gov |
| Azidopropyl-O-methylhydroxylamine | Azide, Methoxyamine | Synthesis of N-acetylglucosamine conjugates for further modification. | nih.gov |
Role in Ligand Design and Coordination Chemistry
Formation of Metal Complexes
This compound serves as a ligand in coordination chemistry, capable of coordinating to transition metal centers to form novel complexes with interesting structural and magnetic properties. rsc.orgrsc.org As a simple amine derivative, it can donate its lone pair of electrons on the nitrogen atom to a metal ion. rsc.org
A notable example is the synthesis and characterization of bis(this compound)dichlorocopper(II), with the formula Cu(NH₂OCH₃)₂Cl₂. rsc.orgrsc.org In this complex, the this compound molecules coordinate to an octahedral copper(II) center. rsc.org The crystal structure reveals edge-sharing chains of [Cu(NH₂OCH₃)₂Cl₂] units that are bridged by chloride ligands. rsc.orgrsc.org
The magnetic properties of this copper complex have been investigated. rsc.orgrsc.org Magnetic susceptibility measurements indicate the presence of antiferromagnetic interactions between the copper centers. rsc.orgrsc.org The data for Cu(NH₂OCH₃)₂Cl₂ were found to fit well with a one-dimensional chain model, which is consistent with its crystal structure of edge-sharing chains. rsc.orgrsc.org This research highlights how simple amine ligands like this compound can be used to construct low-dimensional magnetic materials. rsc.org
| Metal Complex | Formula | Structural Feature | Magnetic Property | Reference |
| bis(this compound)dichlorocopper(II) | Cu(NH₂OCH₃)₂Cl₂ | Edge-sharing 1D chains | Antiferromagnetic | rsc.org, rsc.org |
Exploration in Homogeneous Catalysis
This compound and its derivatives are utilized as reagents and substrates in homogeneous catalysis, particularly in palladium-catalyzed reactions. mdpi.com Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often offering high selectivity and mild reaction conditions. rsc.orguni-regensburg.de
In the field of palladium-catalyzed carbonylation reactions, this compound has been used as a nucleophile to synthesize hydroxamic acid derivatives. mdpi.com For example, the carbonylation of certain steroid derivatives in the presence of this compound afforded 17-(N-methoxy-carbamoyl) structures. mdpi.com In this reaction, the this compound undergoes N-acylation, demonstrating its utility in creating specific amide-like functionalities under catalytic conditions. mdpi.com
The broader context of using N-donor ligands in homogeneous catalysis is well-established, with ligands playing a key role in tuning the steric and electronic properties of the metal center to control catalytic activity and selectivity. uni-regensburg.de While this compound itself is more commonly a substrate, its coordination to metals is a fundamental step in these catalytic cycles. rsc.org Relatedly, tandem catalytic reactions have been developed where one catalytic step involves the transformation of a nitro group to an N-methyl hydroxylamine (B1172632), which then participates in a subsequent condensation reaction catalyzed by a different component of the system. rsc.org This showcases the potential for incorporating hydroxylamine functionalities into sophisticated, multi-step catalytic processes. rsc.org
Applications in Materials Science (e.g., Polymerization)
The reactivity of this compound is harnessed in materials science for the synthesis and functionalization of polymers. The formation of stable oxime bonds is a key reaction in this context, falling under the umbrella of "click chemistry" due to its efficiency and specificity. rsc.org
One significant application is the post-polymerization functionalization of polymers. nih.gov For instance, well-defined polymers with protected aldehyde side chains, such as poly(diethoxypropyl methacrylate) (pDEPMA), can be synthesized via controlled radical polymerization techniques like RAFT. nih.gov After synthesis, the protected aldehyde groups along the polymer backbone are hydrolyzed to reveal reactive aldehyde functionalities. These aldehydes can then be reacted with this compound to form stable oxime bond conjugates, effectively modifying the polymer's side chains. nih.gov This method has been used to attach small molecules and peptides to polymers, demonstrating its utility in creating bio-functional materials and potential drug carriers. nih.gov
This compound has also been used to modify existing polymers like cellulose (B213188). In one study, the reaction of this compound with cellulose trinitrate in pyridine (B92270) was investigated. cdnsciencepub.com This reaction led to a partial denitration of the cellulose and the incorporation of methyloxime groups onto the polymer backbone. cdnsciencepub.com This process alters the chemical properties and solubility of the cellulose derivative. cdnsciencepub.com
The oxime click reaction, involving hydroxylamines and carbonyls, is increasingly recognized in polymer science for creating new materials. rsc.org It has been used for terminal functionalization of polymers, such as modifying poly(3-hexylthiophene) with a norbornene group via an this compound linker, enabling the synthesis of complex miktoarm "H-shaped" polymers. rsc.org The dynamic covalent nature of the oxime bond also allows for the development of dynamic materials that can respond to stimuli. rsc.org
Interactions with Biological Systems: Mechanistic and Molecular Studies Excluding Clinical
Molecular Mechanisms of DNA Interaction and Repair Modulation
O-Methylhydroxylamine, also known as methoxyamine, is a small molecule that interacts with DNA primarily by targeting sites of base loss, known as apurinic/apyrimidinic (AP) sites. nih.govechemi.com These interactions are central to its biological effects, particularly its ability to modulate DNA repair pathways.
This compound exhibits a high degree of specificity for abasic (AP) sites within a DNA strand. nih.govechemi.com AP sites are lesions that arise from spontaneous depurination or through the enzymatic activity of DNA glycosylases during the initial step of the Base Excision Repair (BER) pathway. echemi.com These sites exist in equilibrium between a cyclic hemiacetal form and a reactive open-ring aldehyde form. nih.gov
The proposed mechanism of action involves the nucleophilic this compound covalently binding to the aldehyde group of the AP site. echemi.comumsystem.edu This reaction forms a stable oxime adduct (an MX-AP lesion), effectively "capping" the abasic site. echemi.comnih.gov This covalent modification prevents the spontaneous or enzymatic processing of the AP site, thereby stabilizing it. echemi.comresearchgate.net The ability of this compound to specifically react with and cap these sites has been utilized experimentally; for instance, radiolabeled [14C]Methoxyamine has been used to quantify the formation of AP sites in polynucleotides. researchgate.net
This compound's primary role in the context of DNA glycosylase activity is not to inhibit the enzyme itself, but to block the subsequent steps of the Base Excision Repair (BER) pathway that follow glycosylase action. researchgate.netmedchemexpress.com DNA glycosylases, such as 3-methylpurine-DNA glycosylase (MPG), recognize and excise damaged or incorrect bases, leaving behind an AP site. medchemexpress.comchemicalbook.com
Research shows that this compound does not affect the activity of uracil-DNA glycosylase. researchgate.net Instead, it binds to the newly created AP site. researchgate.netmedchemexpress.comchemicalbook.com By forming a stable adduct with the AP site, this compound prevents the action of AP endonucleases, which are the enzymes responsible for incising the DNA backbone at the AP site to continue the repair process. researchgate.net This blockage of the BER pathway leads to an accumulation of cytotoxic lesions. echemi.com
While this compound primarily acts on the product of glycosylase activity, some studies have shown that certain DNA N-glycosylases with associated AP lyase activity (such as Endonuclease III, formamidopyrimidine DNA N-glycosylase, and T4 endonuclease V) can recognize and cleave this compound-modified AP sites, although with very low efficiency—typically 4-12% of the rate for their primary substrates. nih.govnih.gov In contrast, simple N-glycosylases without AP lyase activity, like uracil (B121893) DNA N-glycosylase, cannot recognize these modified sites. nih.gov
The interaction of this compound with DNA can lead to significant genetic consequences, primarily through two mechanisms: inducing mispairing during replication and blocking the replication process itself.
One major mutagenic effect stems from the chemical modification of nucleotide bases, specifically the conversion of cytidine (B196190) to N4-methoxycytidine. oup.comnih.gov This modified base can cause misincorporation during DNA synthesis, leading to C→T transition mutations. oup.com Another product, 6-methoxyamino-5,6-dihydro-N4-methoxycytosine, is also formed. nih.gov Studies on Bacillus subtilis transforming DNA treated with 1M this compound showed a direct correlation between the modification of cytosine residues and the frequency of induced mutations. nih.gov The mutation frequency peaked when approximately 10% of the cytosine residues were modified. nih.gov
The second mechanism involves the stable MX-AP lesions formed at abasic sites. echemi.com These adducts can act as strong blocks to DNA replication, which can lead to the collapse of the replication fork and the formation of double-stranded DNA breaks if not repaired. echemi.comnih.gov This blockage of DNA replication is considered a primary contributor to the mutagenic effect observed in systems like the vegetative Sd phage. nih.govechemi.com
| pH of Treatment | Treatment Time (hours) | Peak Mutation Frequency | Notes on Chemical Modification |
|---|---|---|---|
| 4.5 | 80 | ~10% | Constant ratio of N4-methoxycytosine to 6-methoxyamino-5,6-dihydro-N4-methoxycytosine (approx. 2.1). nih.gov |
| 6.0 | 500 | ~10% | Ratio of the two modified cytosine products increases over time as the accumulation of the dihydro- form decreases. nih.gov |
Role in DNA Glycosylase Activity
Influence on Microbial Systems: Phage-Host Interactions
This compound has been shown to have a significant inactivating and mutagenic effect on viruses, particularly bacteriophages. chemicalbook.com
Studies on the bacteriophage Sd demonstrated that this compound has a lethal and mutagenic effect on the extracellular form of the phage. chemicalbook.com The inactivation curves for the treated phage were generally single-hit, but often displayed a small initial shoulder, suggesting a multi-step process or a threshold effect. chemicalbook.com Research has also documented the induction of direct mutations in intracellular phage cd when exposed to this compound, indicating its activity within the host cell environment. chemicalbook.com The major mutagenic effect on vegetative phage Sd in Escherichia coli is believed to result from replication errors caused by the incorporation of enzymatically modified precursors into the phage DNA. nih.govechemi.com
A direct correlation has been established between the chemical modifications of the phage genome by this compound and the degree of phage inactivation. chemicalbook.com The inactivation rate is closely linked to the modification of cytidine units within the phage's DNA. chemicalbook.com
| pH of Reaction Medium | Relative Rate of Phage Inactivation | Inactivation Curve Characteristics |
|---|---|---|
| 4.5 | High | Two-component curve with increased resistance in the second phase. chemicalbook.com |
| 5.0 | Maximal | Two-component curve with increased resistance in the second phase. chemicalbook.com |
| >5.0 | Decreasing | Single-hit kinetics (with a small shoulder). chemicalbook.com |
Effects on Extracellular and Intracellular Phage
Biochemical Pathways and Enzymatic Reactions
This compound has been a subject of interest in mechanistic studies to understand fundamental biochemical pathways, particularly in the context of DNA repair and nucleotide metabolism. Its chemical properties allow it to serve as a probe and an inhibitor in various enzymatic reactions.
Research into DNA repair mechanisms has utilized this compound to probe the activity of specific enzymes. Studies have focused on its interaction with abasic (AP) sites in DNA, which are common forms of DNA damage. An AP site is a location in the DNA that has lost its purine (B94841) or pyrimidine (B1678525) base.
In one key study, duplex oligonucleotides were synthesized with base lesion analogs, specifically this compound-modified AP sites. nih.gov These modified DNA strands were then used as substrates to test the activity of different DNA N-glycosylases. The results showed a clear distinction in enzyme activity. Enzymes with both DNA N-glycosylase and associated AP lyase activities, such as Endonuclease III, formamidopyrimidine DNA N-glycosylase, and T4 endonuclease V, were able to act on the this compound-modified sites. nih.gov These enzymes recognized the modified site and acted as N-glycosylases to create an intermediate AP site, which was then cleaved by their inherent AP lyase function. nih.gov
Conversely, Uracil-DNA Glycosylase (UDG), which is a simple N-glycosylase without an associated AP lyase activity, was unable to recognize or act upon the this compound-modified AP sites. nih.govthermofisher.com This finding highlights a fundamental mechanistic difference among DNA repair enzymes and suggests that the dual-function glycosylase/lyases utilize a common mechanism to recognize such lesions. nih.gov
Kinetic analyses revealed that O-alkoxyamine-modified AP sites were not ideal substrates. For instance, Endonuclease III recognized DNA containing this compound at a rate that was only 12% of its rate with DNA containing thymine (B56734) glycol, a more natural substrate. nih.gov Similarly, for formamidopyrimidine DNA N-glycosylase and T4 endonuclease V, the recognition efficiency for this compound-modified DNA was between 4% and 9% compared to their primary substrates. nih.gov
| Enzyme Class | Example Enzymes | Interaction with this compound-Modified AP Sites |
| DNA N-glycosylase / AP Lyase | Endonuclease III, Formamidopyrimidine DNA N-glycosylase, T4 Endonuclease V | Recognizes and cleaves the modified site. nih.gov |
| Simple N-glycosylase | Uracil-DNA Glycosylase (UDG) | Unable to recognize the modified site. nih.gov |
Ribonucleotide reductase (RNR) is an essential enzyme in all living organisms as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. plos.orgpnas.org This makes RNR a critical target for inhibiting cell proliferation. This compound (also referred to as N-methyl-hydroxylamine or M-HA) has been identified as a potent inhibitor of bacterial RNR. plos.org
The mechanism of inhibition involves its action as a radical scavenger. Class I RNRs depend on a stable tyrosyl free radical for their catalytic activity. plos.org this compound functions by scavenging this essential tyrosyl radical, thereby inactivating the enzyme and halting DNA synthesis. plos.org
Studies have demonstrated the efficacy and specificity of this interaction. Research on the RNR enzyme from Bacillus anthracis showed that its tyrosyl radical is highly sensitive to this compound. pnas.orgnih.gov Importantly, this compound was found to be significantly more effective than hydroxyurea, a well-known RNR inhibitor. pnas.orgnih.gov Furthermore, it displayed a notable selectivity, strongly inhibiting bacterial RNR while having minimal effect on the mammalian equivalent, which is a crucial characteristic for a potential antibacterial agent. plos.org This specificity is attributed to structural and sequence differences between bacterial and eukaryotic RNRs. acs.org
| Enzyme | Organism | Role of this compound | Key Finding |
| Ribonucleotide Reductase (RNR) | Bacillus anthracis | Radical Scavenger / Inhibitor | Scavenges the essential tyrosyl radical, inhibiting enzyme activity. pnas.orgnih.gov |
| Ribonucleotide Reductase (RNR) | Bacteria (general) | Selective Inhibitor | Effectively inhibits bacterial RNR with low interference with mammalian RNR. plos.org |
Studies on Uracil-DNA Glycosylase and AP Endodeoxyribonuclease
Immunomodulatory Mechanisms at a Molecular Level
This compound has also been incorporated into molecular probes to investigate the mechanisms of the innate immune system. These studies focus on how immune cells recognize components of bacterial cell walls.
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial protein complex that controls the transcription of genes involved in the immune response. wikipedia.org Its activation is a key step in initiating inflammation in response to pathogens. mdpi.com
Researchers have synthesized derivatives of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by incorporating methyl N,O-hydroxylamine linkers. nih.gov The purpose of this modification was to create probes to study the interaction between MDP and its host receptor. The study found that the modified MDP molecule retained its ability to stimulate a potent NF-κB immune response. nih.gov This demonstrated that the addition of the this compound linker did not abolish the biological activity of MDP, allowing it to be used in further applications like bioconjugation to fluorophores for analytical studies. nih.gov
The activation of the NF-κB pathway by bacterial peptidoglycan fragments is mediated by specific pattern recognition receptors (PRRs). nih.gov The nucleotide-binding oligomerization domain-containing protein 2 (Nod2) is a well-characterized intracellular PRR that specifically recognizes MDP. nih.govnih.gov
The immune response stimulated by the methyl N,O-hydroxylamine-modified MDP was shown to be dependent on the expression of Nod2. nih.gov In experimental setups, cells expressing Nod2 showed a clear NF-κB activation when treated with the modified MDP, similar to the response seen with unmodified MDP. nih.gov This indicates that the this compound-linked MDP is successfully recognized by the Nod2 receptor, which then initiates the downstream signaling cascade leading to NF-κB activation. nih.gov This finding is significant as it validates the use of such modified molecules as functional probes to explore the molecular intricacies of Nod2 signaling pathways. nih.gov
| Pathway Component | Description | Role in this compound Study |
| Muramyl Dipeptide (MDP) | A component of bacterial peptidoglycan. | Modified with a methyl N,O-hydroxylamine linker to create a molecular probe. nih.gov |
| Nod2 | An intracellular pattern recognition receptor that senses MDP. | Recognizes the this compound-modified MDP, initiating an immune signal. nih.gov |
| NF-κB | A transcription factor complex that regulates immune response genes. | Its activation is stimulated by the Nod2-dependent recognition of the modified MDP. nih.gov |
Environmental Fate and Transformation Studies of O Methylhydroxylamine
Degradation Pathways in Environmental Matrices
The environmental degradation of O-Methylhydroxylamine is influenced by its physical and chemical characteristics. As a polar and water-soluble compound, it is not expected to transfer significantly from water to the atmosphere or adsorb to sediments epa.gov. Its persistence in the environment is largely determined by its susceptibility to chemical and biological degradation processes.
Key potential degradation pathways for hydroxylamines in general include free-radical oxidation, photolysis, and hydrolysis epa.gov. For this compound specifically, studies indicate it is readily biodegradable in water godeepak.com. The compound's interaction with atmospheric chemicals, particularly highly reactive species like hydroxyl radicals (•OH), has also been a subject of study to understand its role in environmental transformations solubilityofthings.comunito.it. Oxidation processes in water by radicals may be rapid, although detailed kinetic data are often limited epa.gov. Due to its high water solubility, it is expected to be mobile in soil environments fishersci.com.
Formation of Transformation Products
When this compound undergoes degradation, it transforms into different chemical substances. The nature of these transformation products depends on the specific degradation pathway.
Chemical Oxidation : In the presence of a strong oxidizing agent like aqueous potassium ferrate(VI), this compound is rapidly oxidized, breaking down into methanol (B129727) and nitrogen gas as the final products acs.org.
Biodegradation Context : In environmental microbiology, related hydroxylamine (B1172632) compounds are seen as transformation products of larger molecules. For instance, the bacterial degradation of the herbicide linuron (B1675549) proceeds via hydrolysis to yield 3,4-dichloroaniline (B118046) (DCA) and N,O-dimethylhydroxylamine asm.org. This illustrates a pathway where a hydroxylamine derivative is formed from the breakdown of a common agrochemical.
Formation in Analytical Methods : Interestingly, this compound can be intentionally formed as a stable, detectable product in certain analytical techniques. One such method quantifies hydroxyl radical (OH) production in soil samples. The technique involves the reaction of OH with dimethyl sulfoxide (B87167) (DMSO) to create a methyl radical, which is then trapped to form this compound for subsequent quantification acs.org.
Considerations for Environmental Persistence and Breakdown
However, it is important to note that comprehensive data on its environmental fate is not always available, with many safety data sheets indicating a lack of detailed information on persistence and degradability aksci.comspectrumchemical.com.
| Parameter | Finding | Implication | Source Index |
|---|---|---|---|
| Biodegradability | Readily bio-degradable in water | Low persistence in aquatic environments | godeepak.com |
| Bioaccumulative Potential | Not expected based on log Pow = -1.84 | Unlikely to accumulate in organisms | godeepak.com |
| Mobility in Soil | Likely to be mobile | High water solubility suggests potential for movement through soil | fishersci.com |
Methodologies for Environmental Analysis of Related Compounds
The analysis of this compound and similar compounds in environmental samples requires specific and sensitive analytical methodologies.
One of the primary roles of this compound in environmental analysis is as a derivatizing agent. To detect and quantify highly oxidized, non-volatile organic compounds (like certain aldehydes and ketones) in atmospheric aerosol samples, gas chromatography (GC) is often used. This compound (referred to as MHA in this context) is used to react with these compounds to form more volatile oxime derivatives, which can then be analyzed by GC rsc.org.
In other applications, analytical methods have been developed to quantify this compound itself. For example, in studies measuring hydroxyl radical production in soil, the this compound formed as a product is separated using High-Performance Liquid Chromatography (HPLC) and quantified with a fluorescence detector after post-column derivatization acs.org.
For the analysis of related compounds, such as aldehydes in water treatment, other derivatization techniques are also employed. One common method involves using 2,4-dinitrophenylhydrazone to form derivatives that are then analyzed by HPLC epa.gov. Ion chromatography has also been utilized for the direct measurement of hydroxylamine in wastewater samples researchgate.net.
Future Research Directions and Emerging Challenges in O Methylhydroxylamine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of O-methylhydroxylamine and its derivatives is a cornerstone of its utility. Future research is increasingly directed towards greener and more sustainable methods.
Current and Future Synthetic Approaches:
| Method | Description | Sustainability Aspects | References |
| Traditional Synthesis | Often involves multi-step processes with potentially hazardous reagents and solvents. | Less sustainable due to waste generation and energy consumption. | google.com |
| Mechanochemical Synthesis | Utilizes mechanical force (e.g., grinding) to drive reactions, often in the absence of a solvent. This method has been shown to be a green alternative for synthesizing O-substituted oximes. | Environmentally friendly, reduces or eliminates solvent use, and can be more energy-efficient. nih.gov | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times. nih.gov | Can reduce energy consumption and reaction times. nih.govdigitallibrary.co.in | nih.govdigitallibrary.co.in |
| Catalytic Methods | The use of catalysts, such as palladium, can enable more efficient and selective syntheses of hydroxylamine (B1172632) derivatives. mdpi.comnih.gov Research into earth-abundant metal catalysts like nickel is also emerging. mdpi.com | Increased atom economy, potential for lower energy requirements, and use of less toxic metals. mdpi.comnih.gov | |
| One-Pot Reactions | Combining multiple reaction steps into a single process can improve efficiency and reduce waste. A one-pot synthesis of methoxyamine hydrochloride from sulfur dioxide, sodium nitrite, sodium hydroxide (B78521), and methyl-sulfate has been reported. google.com | Reduces purification steps, solvent usage, and overall waste. google.com |
A significant challenge lies in developing scalable and cost-effective sustainable methods that can compete with traditional synthetic routes. Future work will likely focus on optimizing catalytic systems, exploring new energy sources like solar power for solvent-free reactions, and expanding the scope of one-pot syntheses. researchgate.net
Exploration of Untapped Reactivity and New Reaction Paradigms
Beyond its established roles, researchers are exploring the untapped reactivity of this compound to develop novel chemical transformations.
One emerging area is the use of this compound in C-N bond-forming reactions . For instance, it has been used in the enantioselective α-amination of carboxylic acids, although this method required a strong base. researchgate.net The development of milder and more general methods for such transformations is a key area of future research.
Another novel reaction is the retro-Cope elimination reaction involving N,N-dialkylhydroxylamines and strained alkynes, which presents a new bioorthogonal transformation. nih.gov This discovery opens the door to exploring other untapped reaction modalities for this compound and its derivatives.
The reaction of this compound with carbonyl compounds to form oximes is well-established, but recent work has shown that boronic acids can dramatically accelerate these condensations at neutral pH. researchgate.net This finding has significant implications for bioconjugation and the development of dynamic chemical systems. researchgate.netwhiterose.ac.uk
Furthermore, the conjugate addition of this compound to α,β-unsaturated carbonyl compounds, catalyzed by rare-earth metal complexes, provides a route to enantioenriched N,O-disubstituted hydroxylamines. nih.gov Expanding the scope of these reactions to include a wider range of substrates and catalysts is an active area of investigation.
Advanced Computational Modeling for Mechanism Discovery and Prediction
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound in chemical reactions. Density Functional Theory (DFT) and other computational models are being used to:
Elucidate Reaction Mechanisms: Computational studies have provided mechanistic insights into the nucleophilic addition reactions of this compound and the formation and rearrangements of radicals derived from its analogues. researchgate.netuni-muenchen.de
Predict Reactivity and Site Selectivity: Local density functional descriptors can be used to predict the reactive centers and site selectivity in protonation reactions of molecules like this compound. researchgate.net
Calculate Thermodynamic and Kinetic Parameters: Computational methods can determine key parameters such as activation energies and reaction rates, which is crucial for understanding atmospheric oxidation reactions involving this compound. researchgate.netarkat-usa.org
A challenge in this area is the accurate modeling of solvation effects, which can significantly influence reaction outcomes. uni-muenchen.de Future research will likely focus on developing more sophisticated computational models that can more accurately account for the complex interplay between solute and solvent molecules.
Expanding Applications in Green Chemistry and Sustainable Technologies
The principles of green chemistry are driving the exploration of new applications for this compound in sustainable technologies.
Solvent-Free Chemistry: this compound has been used in solvent-free reactions, such as the synthesis of N-methyl-C-arylnitrones, which aligns with the goals of reducing environmental impact. researchgate.netdergipark.org.tr
Sustainable Polymers: The use of this compound derivatives in the development of recyclable polyesters and functional polymers for applications like organic radical batteries is an emerging area. researchgate.net
Electrosynthesis: A groundbreaking study has demonstrated the direct electrosynthesis of methylamine (B109427) from carbon dioxide and nitrate (B79036), where the key C-N bond-forming step involves the condensation of hydroxylamine (formed from nitrate reduction) with formaldehyde (B43269) (from CO2 reduction). This points towards a sustainable route for producing valuable organonitrogen compounds from waste streams.
The primary challenge is to translate these promising laboratory-scale findings into practical and economically viable industrial processes.
Interdisciplinary Research at the Interface of Chemistry and Biology (non-clinical)
This compound and its derivatives are valuable tools in chemical biology for probing and manipulating biological systems.
Key Application Areas:
| Application | Description | Significance | References |
| Bioconjugation | The reaction of the aminooxy group with carbonyl compounds (oxime ligation) is a widely used bioorthogonal reaction for selectively modifying biomolecules. | Enables the attachment of probes, tags, and other functionalities to proteins, carbohydrates, and other biomolecules under mild conditions. nih.gov | |
| Chemical Biology Probes | This compound-containing molecules are used to create probes for studying biological processes. For example, they have been incorporated into muramyl dipeptide to study innate immune responses. nih.gov | Allows for the rapid functionalization of biologically important molecules to advance the molecular understanding of biological systems. nih.gov | |
| Oligosaccharide Assembly | An automated platform for the enzyme-mediated assembly of complex oligosaccharides utilizes a sulfonated tag bearing an this compound moiety for product purification. nih.gov | Facilitates the synthesis of complex carbohydrates for research in glycobiology. | |
| Hydroxyl Radical Detection | A highly sensitive method for quantifying hydroxyl radicals in biological systems involves their reaction with dimethyl sulfoxide (B87167) to generate a methyl radical, which is then trapped by a nitroxide to form a stable this compound derivative for quantification. acs.orgacs.org | Provides a crucial tool for studying oxidative stress and its role in various biological processes. |
Future research will likely focus on developing new bioorthogonal reactions with even faster kinetics and greater selectivity, as well as designing novel probes to investigate increasingly complex biological questions. nih.gov A challenge is to ensure the complete bioorthogonality of these reactions, as some hydroxylamines can be sensitive to air. nih.gov
Methodological Advancements in Characterization and Analysis
The accurate detection and quantification of this compound and related compounds are critical for both research and industrial applications. Due to its properties, such as the lack of a strong chromophore and high polarity, direct analysis can be challenging. researchgate.netoup.comscispace.com
Analytical Techniques:
| Technique | Approach | Detection Limit/Sensitivity | References |
| High-Performance Liquid Chromatography (HPLC) | Often involves pre-column derivatization to introduce a chromophore for UV detection. Reagents like benzaldehyde (B42025) and 1-fluoro-2,4-dinitrobenzene (B121222) are used. | Can achieve detection limits in the parts-per-million (ppm) range. researchgate.netoup.comscispace.com | researchgate.netoup.comscispace.comasianjpr.combiomedgrid.com |
| Gas Chromatography (GC) | Can be used for analysis, sometimes coupled with a nitrogen-selective detector. researchgate.net | Suitable for volatile derivatives. | |
| Ion Chromatography | An alternative method for analyzing hydroxylamine. researchgate.netoup.comscispace.com | Useful for ionic species. | |
| Spectrophotometry | Colorimetric methods can be used for quantification. researchgate.netasianjpr.com | Generally less sensitive than chromatographic methods. | |
| Electrochemical Methods | Techniques like voltammetry and amperometry have been employed for detection. oup.comscispace.com | Offer alternative detection principles. |
A continuing challenge is the analysis of trace amounts of hydroxylamine in complex matrices, such as in pharmaceutical substances, where matrix components can interfere with the analysis. oup.comscispace.com The development of more sensitive, robust, and "generic" analytical methods that can be applied across various sample types remains a key objective. researchgate.netscispace.com Future advancements may include the use of more advanced detection techniques like mass spectrometry (LC-MS) for enhanced specificity and sensitivity. asianjpr.com
Q & A
Q. What are the established synthesis methods for O-methylhydroxylamine, and how can researchers optimize yield and purity?
- Methodological Answer : this compound is typically synthesized via O-alkylation of hydroxylamine derivatives or methanolysis of hydroxylamine sulfonic esters . To optimize yield:
- Use anhydrous conditions to minimize hydrolysis side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to detect intermediates.
- Purify via recrystallization (e.g., using ethanol/water mixtures) and verify purity through melting point analysis (>95% purity is standard for research-grade material) .
Q. How should this compound be handled to ensure safety and stability in laboratory settings?
- Methodological Answer :
- Storage : Keep in sealed containers at -20°C to prevent decomposition; avoid exposure to moisture .
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and safety goggles. For prolonged handling, employ fume hoods and respiratory protection (e.g., N95 masks) .
- Spill Management : Neutralize spills with dilute acetic acid, followed by water rinsing. Contaminated clothing must be removed immediately .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group integration at δ ~3.3 ppm) .
- FT-IR for detecting N–O and C–O stretches (~1050–1250 cm⁻¹) .
- Chromatography :
- HPLC with UV detection (λ = 210–230 nm) for quantifying purity .
Advanced Research Questions
Q. How does this compound participate in regioselective reactions, and what mechanistic insights inform its use in forming nitrogen-containing heterocycles?
- Methodological Answer : this compound acts as a nucleophile in oxime formation and cyclization reactions . For example:
- In heterocyclic synthesis , it reacts with α-ketoesters to form isoquinoline derivatives via Z/E isomerization (Scheme 19 in ).
- Mechanistic studies using density functional theory (DFT) reveal steric and electronic effects of the methoxy group on reaction pathways .
- Kinetic control (low temperatures) favors desired products; monitor via in situ spectroscopy .
Q. What advanced strategies resolve contradictions in reported reactivity data for this compound across different solvents or catalytic systems?
- Methodological Answer :
- Systematic Solvent Screening : Compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH) to assess solvation effects on nucleophilicity .
- Catalyst Optimization : Test transition-metal catalysts (e.g., Cu(I)) for mediating cross-coupling reactions; use control experiments to rule out side reactions .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify variables (pH, temperature) causing discrepancies .
Q. How can researchers design experiments to study the instability of this compound under oxidative or acidic conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to H₂O₂ (oxidative) or HCl (acidic) at varying concentrations and temperatures.
- Degradation Monitoring : Use LC-MS to detect decomposition products (e.g., hydroxylamine or formaldehyde) .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or buffer systems (pH 6–8) to extend shelf life .
Q. What role does this compound play in modifying biomolecules for biochemical or pharmacological studies?
- Methodological Answer :
- Protein Modification : React with carbonyl groups (e.g., in glycated proteins) to form stable oxime linkages; optimize pH (4–6) and molar ratios .
- Enzyme Inhibition : Use as a competitive inhibitor in studies of amine oxidases; validate via kinetic assays (e.g., Michaelis-Menten plots) .
- Toxicity Profiling : Conduct MTT assays on cell lines to evaluate cytotoxic thresholds .
Methodological Resources
- Synthesis Protocols : Refer to PubChem (CAS 161146-52-7) for validated procedures .
- Safety Guidelines : Follow OSHA HCS-compliant protocols from Cayman Chemical .
- Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting and supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
